(5-Bromopentyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICUPOFVENZWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301350 | |
| Record name | (5-Bromopentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14469-83-1 | |
| Record name | (5-Bromopentyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Bromopentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14469-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Bromopentyl)benzene: A Comprehensive Technical Guide for Researchers
(5-Bromopentyl)benzene , also known as 1-bromo-5-phenylpentane, is a bifunctional organic compound featuring a benzene ring and a terminal bromine atom connected by a five-carbon alkyl chain. This unique structure makes it a versatile intermediate in a wide range of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |
| Molecular Weight | 227.14 g/mol | [1][2][3] |
| Boiling Point | 148 °C at 18 mmHg | [1][4] |
| Density | 1.23 g/mL at 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.5320 - 1.5340 | [2] |
| CAS Number | 14469-83-1 | [2] |
Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily dictated by two key structural features: the terminal bromine atom and the aromatic benzene ring.
The Role of the Bromopentyl Group
The bromine atom, being a good leaving group, makes the terminal carbon of the pentyl chain susceptible to nucleophilic substitution reactions . This allows for the introduction of various functional groups, making it a valuable building block for more complex molecules.[1] Common nucleophiles that can displace the bromide ion include hydroxides, alkoxides, cyanides, and amines.
The pentyl chain also allows for flexibility in molecular design, acting as a spacer between the reactive bromine site and the phenyl group.
The Influence of the Benzene Ring
The benzene ring provides stability to the molecule and can participate in electrophilic aromatic substitution reactions .[1][5] However, the alkyl chain is an activating group, directing incoming electrophiles to the ortho and para positions. It's important to consider the reaction conditions to control the desired substitution pattern.[6]
Key Synthetic Applications and Protocols
The dual reactivity of this compound makes it a valuable precursor in several important synthetic transformations.
Grignard Reagent Formation and Subsequent Reactions
One of the most significant applications of this compound is in the formation of the corresponding Grignard reagent, 5-phenylpentylmagnesium bromide. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent.[7][8]
Experimental Protocol: Synthesis of 5-Phenylpentylmagnesium Bromide
-
Preparation: All glassware must be thoroughly dried in an oven to remove any traces of water, which would quench the Grignard reagent.[7][9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Magnesium turnings are placed in a round-bottom flask with a small amount of anhydrous diethyl ether. A crystal of iodine can be added to activate the magnesium surface.[7]
-
Addition: A solution of this compound in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.[9]
-
Completion: The reaction is typically complete when most of the magnesium has been consumed, and the solution turns a cloudy grayish color.
The resulting Grignard reagent is a powerful nucleophile and a strong base, readily reacting with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds.[8][10]
Caption: Formation of a Grignard reagent and subsequent reaction.
Nucleophilic Substitution Reactions
As previously mentioned, the bromine atom is readily displaced by nucleophiles. A classic example is the Williamson ether synthesis, where this compound reacts with an alkoxide to form an ether.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: A solution of an alcohol in a suitable solvent (e.g., THF) is treated with a strong base like sodium hydride to generate the corresponding alkoxide.
-
Substitution: this compound is added to the alkoxide solution. The reaction mixture is typically heated to facilitate the substitution reaction.
-
Workup: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired ether.
Caption: Williamson ether synthesis workflow.
Friedel-Crafts Alkylation
This compound can also act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the phenylpentyl group can be attached to another aromatic ring.[1]
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, always consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the labile bromine atom and the stable aromatic ring, allows for a wide array of chemical transformations. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 格氏试剂 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cpchem.com [cpchem.com]
An In-depth Technical Guide to the Physical Properties of 1-bromo-5-phenylpentane
Introduction: The Strategic Importance of 1-bromo-5-phenylpentane in Synthetic Chemistry
1-bromo-5-phenylpentane (CAS RN: 14469-83-1) is a halogenated hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable phenyl group connected by a flexible five-carbon chain, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the core physical properties of 1-bromo-5-phenylpentane, offering critical data and procedural insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and integration into synthetic workflows, particularly in the pharmaceutical and fine chemical industries.
Core Physicochemical Characteristics
The physical properties of a compound are the cornerstone of its practical application in the laboratory and in industrial processes. These characteristics dictate the conditions required for storage, handling, and reaction, as well as the methodologies for purification and analysis. The key physical properties of 1-bromo-5-phenylpentane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |
| Molecular Weight | 227.14 g/mol | [2][3] |
| Appearance | Clear, colorless to yellow or light orange liquid | [1][4] |
| Boiling Point | 148 °C at 18 mmHg | [2][5] |
| Density | Approximately 1.23 g/cm³ | [5] |
| Refractive Index | 1.5320 to 1.5340 (at 20°C, 589 nm) | [1] |
| Solubility | Soluble in most organic solvents, insoluble in water. |
Experimental Determination of Boiling Point: A Self-Validating Protocol
The boiling point is a critical physical constant that provides an indication of a liquid's volatility and is a key parameter for purification by distillation. The following protocol for the determination of the boiling point of 1-bromo-5-phenylpentane under reduced pressure is designed to be a self-validating system, incorporating checks and reasoning for each step to ensure accuracy and reproducibility.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is the preferred method. This allows the liquid to boil at a lower temperature, mitigating the risk of thermal degradation.
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
The thermometer bulb should be positioned just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Connect the apparatus to a vacuum source with a manometer to monitor the pressure. A cold trap should be placed between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.
-
-
Sample Preparation and Introduction:
-
Place a small volume of 1-bromo-5-phenylpentane (approximately 5-10 mL) into the round-bottom flask.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping. This is crucial for obtaining a stable and accurate boiling point reading.
-
-
Vacuum Application and Equilibration:
-
Heating and Observation:
-
Gently heat the round-bottom flask using a heating mantle.
-
Observe the liquid for the onset of boiling. The boiling point is reached when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant.
-
Record the temperature and the corresponding pressure from the manometer.
-
-
Validation and Cessation:
-
To validate the reading, you can slightly alter the heating rate. A stable boiling point should not significantly change with minor fluctuations in heating.
-
Once a stable boiling point is recorded, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.
-
Workflow for Boiling Point Determination
References
An In-depth Technical Guide to (5-Bromopentyl)benzene
This guide provides a comprehensive technical overview of (5-Bromopentyl)benzene (CAS No. 14469-83-1), a versatile bifunctional organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical reactivity, analytical characterization, and applications, with a focus on its utility in medicinal chemistry.
Introduction and Physicochemical Properties
This compound, also known as 5-phenylpentyl bromide, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a phenyl group connected to a five-carbon aliphatic chain terminating in a bromine atom, makes it a valuable building block in organic synthesis. The phenyl group provides a scaffold for further functionalization via electrophilic aromatic substitution, while the terminal bromo group serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14469-83-1 | [3] |
| Molecular Formula | C₁₁H₁₅Br | [3] |
| Molecular Weight | 227.14 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 148 °C at 18 mmHg | [3][6] |
| Density | 1.23 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.5320 - 1.5340 | [3] |
| SMILES | C1=CC=C(C=C1)CCCCCBr | [4] |
| InChIKey | QICUPOFVENZWSC-UHFFFAOYSA-N | [4] |
Synthesis and Purification
This compound is typically synthesized via Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of benzene with a suitable five-carbon electrophile in the presence of a Lewis acid catalyst.
Synthesis via Friedel-Crafts Alkylation
A common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
References
A Technical Guide to the Synthesis of (5-Bromopentyl)benzene via Friedel-Crafts Alkylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of bifunctional organic intermediates is a cornerstone of medicinal chemistry and materials science. (5-Bromopentyl)benzene, a molecule incorporating both an aromatic phenyl ring and a reactive terminal bromine, serves as a versatile building block for more complex molecular architectures. This guide provides an in-depth examination of its synthesis through the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, address critical challenges such as polyalkylation, and detail methods for purification and characterization. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Value of this compound
This compound (CAS 14469-83-1), also known as 1-Bromo-5-phenylpentane, is a valuable intermediate in organic synthesis.[1] Its structure is strategically important, featuring a nucleophilic aromatic ring and an aliphatic chain terminating in an electrophilic center, primed for nucleophilic substitution. This duality allows for sequential, regioselective modifications, making it a key precursor in the synthesis of various biologically active compounds and functionalized polymers.[1]
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[2] Specifically, Friedel-Crafts alkylation facilitates the attachment of an alkyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[3][4] The synthesis of this compound by reacting benzene with 1,5-dibromopentane is a classic application of this reaction, leveraging a bifunctional electrophile to achieve selective mono-alkylation.[1]
The Core Reaction: Mechanistic Underpinnings
The Friedel-Crafts alkylation proceeds through three primary stages: generation of an electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.[3][5]
Step 1: Generation of the Electrophile A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the alkyl halide.[6] In the case of a primary alkyl halide like 1,5-dibromopentane, the formation of a free primary carbocation is energetically unfavorable.[7] Instead, the Lewis acid coordinates with one of the bromine atoms, forming a highly polarized complex that acts as the active electrophile.[2][8] This complex significantly increases the electrophilicity of the terminal carbon atom.
Step 2: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the polarized complex.[9] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The formation of this intermediate temporarily disrupts the aromaticity of the ring.[3]
Step 3: Deprotonation and Catalyst Regeneration To restore the highly stable aromatic system, a weak base, the AlCl₃Br⁻ complex, abstracts a proton from the carbon atom bearing the new alkyl group.[4][9] The electrons from the carbon-hydrogen bond collapse back into the ring, re-establishing aromaticity. This final step yields the desired product, this compound, and regenerates the AlCl₃ catalyst along with producing HBr.[10]
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mt.com [mt.com]
- 6. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
The Synthesis of 5-Phenylpentyl Bromide: A Technical Guide
An Examination of Synthetic Routes and Mechanistic Principles for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 5-phenylpentyl bromide, a valuable alkyl halide intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented, its synthesis falls under the broader historical development of organic chemistry, particularly the work on hydrocarbons and their derivatives by chemists like Carl Schorlemmer in the 19th century.[1][2][3][4][5] Schorlemmer's research into the constitution and reactions of simple hydrocarbons laid the foundational understanding for the halogenation of such molecules.[1][3] Today, the synthesis of alkyl halides is a fundamental process in organic chemistry, with various methods available, including the reaction of alcohols with halogen acids or the addition of hydrogen halides to unsaturated hydrocarbons.[6][7] This guide will focus on the prevalent and practical laboratory-scale synthesis of 5-phenylpentyl bromide from its corresponding alcohol, 5-phenyl-1-pentanol.
Strategic Importance in Synthetic Chemistry
5-phenylpentyl bromide serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility lies in the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution and coupling reactions. For instance, it has been utilized in the synthesis of analogs of bioactive compounds and in the preparation of intermediates for complex molecular targets.
Synthetic Pathway Overview: From Alcohol to Alkyl Bromide
The most common and efficient laboratory synthesis of 5-phenylpentyl bromide involves the conversion of the primary alcohol, 5-phenyl-1-pentanol. This transformation can be achieved through several established methods, primarily involving nucleophilic substitution reactions. The general principle involves the protonation of the hydroxyl group of the alcohol to form a good leaving group (water), followed by a nucleophilic attack by a bromide ion.[8][9]
Caption: General overview of the synthetic conversion of 5-phenyl-1-pentanol to 5-phenylpentyl bromide.
Mechanistic Insights: SN2 versus SN1 Pathways
The conversion of 5-phenyl-1-pentanol, a primary alcohol, to 5-phenylpentyl bromide typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[8]
SN2 Mechanism:
-
Protonation of the Alcohol: The hydroxyl group of 5-phenyl-1-pentanol is a poor leaving group. In the presence of a strong acid like hydrobromic acid (HBr), the oxygen atom of the hydroxyl group is protonated to form an oxonium ion. This protonation converts the hydroxyl group into a much better leaving group: water.
-
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom bearing the oxonium ion from the backside. This backside attack occurs in a single, concerted step, leading to the displacement of a water molecule and the formation of 5-phenylpentyl bromide.
It is important to note that while the SN2 pathway is dominant for primary alcohols, the SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is more prevalent for tertiary alcohols.[8] For secondary alcohols, a mixture of both pathways can occur.[8]
References
- 1. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]
- 2. Making sure you're not a bot! [climateandcapitalism.com]
- 3. XII.—The chemistry of the hydrocarbons - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. A Treatise on Chemistry: The chemistry of the hydrocarbons and their ... - Henry Enfield Roscoe, Carl Schorlemmer - كتب Google [books.google.ps]
- 5. A Treatise on Chemistry Volume III: The Chemistry of the Hydrocarbons and Their Derivatives, or, Organic Chemistry, Part II by Roscoe, H.E.; Schorlemmer, C.: Good+ Brown Cloth (1884) | Clausen Books, RMABA [abebooks.com]
- 6. US2097750A - Synthesis of alkyl halides - Google Patents [patents.google.com]
- 7. Synthesis of Alkyl Halides [unacademy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
electrophilic aromatic substitution mechanism for (5-Bromopentyl)benzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of (5-Bromopentyl)benzene
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanisms pertaining to this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the nuanced interplay of electronic and steric effects, and the critical competition between intermolecular substitution and intramolecular cyclization. We will dissect the underlying principles governing regioselectivity, present detailed experimental protocols, and offer field-proven insights to ensure both theoretical understanding and practical success in the synthesis of substituted this compound derivatives.
Introduction: The Reactivity Landscape of an Alkylbenzene
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on a potent electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.[2][3][4]
The substrate, this compound, presents a unique case study. It features two key structural motifs:
-
An Alkyl-Substituted Benzene Ring: The pentyl chain acts as a weakly activating, ortho, para-directing group.[5][6] This influence stems from the electron-donating nature of alkyl groups through induction and hyperconjugation, which enriches the electron density at the ortho and para positions and stabilizes the corresponding arenium ion intermediates.[7][8]
-
A Terminal Bromoalkane Chain: The bromine atom on the C5 position is sufficiently distant from the aromatic ring to exert a negligible inductive or resonance effect on the EAS reaction itself. However, its presence opens up a critical competing pathway: intramolecular Friedel-Crafts alkylation.
This guide will focus on navigating the synthetic choices dictated by this inherent reactivity duality.
Mechanistic Dichotomy: Intermolecular Substitution vs. Intramolecular Cyclization
The primary challenge in the EAS of this compound is controlling the reaction pathway. The flexible five-carbon chain can position the terminal bromine atom in proximity to the aromatic ring, setting the stage for an intramolecular cyclization to form a six-membered ring, a derivative of tetralin. This reaction is a classic intramolecular Friedel-Crafts alkylation.[9][10]
Pathway A: Intermolecular Electrophilic Aromatic Substitution
This is the canonical EAS pathway where an external electrophile is introduced to the aromatic ring. The (5-Bromopentyl) group directs the incoming electrophile to the positions of highest electron density.
-
Mechanism:
-
Electrophile Generation: A strong electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) is generated in situ.[3]
-
Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons ortho and para to the alkyl group.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new electrophile, collapsing the intermediate and restoring the aromatic system.[2][4]
-
The directing effect of the alkyl group is visualized in the stability of the arenium ion intermediates.
Caption: Arenium ion stability dictates ortho, para-direction for alkylbenzenes.
Pathway B: Intramolecular Friedel-Crafts Alkylation (Cyclization)
Under conditions that promote carbocation formation from the alkyl halide (i.e., the presence of a strong Lewis acid), the molecule can act as its own electrophile.
-
Mechanism:
-
Carbocation Formation: A Lewis acid (e.g., AlCl₃) coordinates to the terminal bromine, facilitating its departure and generating a primary carbocation at the end of the pentyl chain.
-
Hydride Shift: The initially formed primary carbocation will rapidly rearrange via a 1,2-hydride shift to a more stable secondary carbocation. This is a crucial and often unavoidable step in such alkylations.[11]
-
Intramolecular Attack: The electron-rich aromatic ring attacks the secondary carbocation, forming a new six-membered ring.
-
Deprotonation: Loss of a proton restores aromaticity, yielding a substituted tetralin product.
-
Caption: Pathway for intramolecular Friedel-Crafts cyclization.
Controlling the Outcome:
-
To favor Intermolecular Substitution: Use reaction conditions that do not strongly activate the alkyl halide. For nitration or sulfonation, the mixed-acid conditions generate a potent external electrophile without significantly promoting intramolecular reaction. For halogenation, milder Lewis acids or conditions can be used.
-
To favor Intramolecular Cyclization: Employ a strong Lewis acid catalyst like AlCl₃ in a non-coordinating solvent. The absence of a competing, more powerful external electrophile allows the intramolecular pathway to dominate.[9][10]
A Case Study: Nitration Protocol and Expected Outcomes
Nitration is a representative EAS reaction that typically favors the intermolecular pathway. The electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a strong dehydrating acid, usually sulfuric acid.[12]
Predicted Regioselectivity
The (5-Bromopentyl) group is an ortho, para-director. However, as the steric bulk of the alkyl substituent increases, the proportion of the para isomer generally increases at the expense of the ortho isomer due to steric hindrance.[13] While the pentyl chain is long and flexible, its effective steric footprint near the ring can disfavor attack at the adjacent ortho positions.
| Alkylbenzene Substrate | % Ortho Isomer | % Meta Isomer | % Para Isomer |
| Toluene (-CH₃) | ~59% | ~4% | ~37% |
| Ethylbenzene (-CH₂CH₃) | ~45% | ~5% | ~50% |
| Isopropylbenzene (-CH(CH₃)₂) | ~30% | ~8% | ~62% |
| tert-Butylbenzene (-C(CH₃)₃) | ~16% | ~8% | ~75% |
| This compound (Predicted) | ~35-45% | <5% | ~55-65% |
| Data for Toluene, Ethylbenzene, Isopropylbenzene, and tert-Butylbenzene compiled from typical mixed-acid nitration reactions.[13] The values for this compound are extrapolated based on these trends. |
Detailed Experimental Protocol: Mononitration
This protocol is designed to achieve mononitration while minimizing di-substitution and side reactions.
Objective: To synthesize 1-(5-bromopentyl)-4-nitrobenzene as the major product.
Reagents:
-
This compound
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice-water bath
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid.
-
While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid dropwise. The sulfuric acid protonates the nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺) electrophile.[12][13] Maintain the temperature below 10°C throughout the addition.
-
-
Reaction Execution:
-
Dissolve the this compound in a minimal amount of an inert solvent like dichloromethane.
-
Cool the solution of the substrate in a separate ice-water bath.
-
Slowly add the pre-chilled nitrating mixture to the substrate solution dropwise with continuous stirring. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0°C and 10°C. Exceeding this temperature range increases the risk of dinitration and side reactions.[14]
-
After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice. This quenches the reaction and dilutes the acids.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two small portions of dichloromethane to recover any dissolved product.
-
Combine all organic layers. Wash sequentially with:
-
Cold water (to remove bulk acid).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; continue until CO₂ evolution ceases).[13]
-
Brine (saturated NaCl solution) (to remove excess water).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of ortho and para isomers. These can be separated using column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient). The para isomer is generally less polar and will elute first.
-
Conclusion and Outlook
The electrophilic aromatic substitution of this compound is a process governed by a delicate balance. The activating, ortho, para-directing nature of the alkyl chain provides a predictable framework for intermolecular reactions like nitration and halogenation, with steric factors favoring the formation of the para isomer. However, researchers must remain vigilant to the competing intramolecular Friedel-Crafts pathway, which can be selectively favored by employing strong Lewis acids. A thorough understanding of these competing mechanisms and the reaction conditions that favor each is paramount for achieving the desired synthetic outcome. This knowledge is critical for the rational design of synthetic routes in pharmaceutical and materials science, where precise control over molecular architecture is essential.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
(5-Bromopentyl)benzene: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopentyl)benzene, also known as 1-Bromo-5-phenylpentane, is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its utility as a versatile building block in pharmaceutical research and materials science is predicated on its purity and integrity.[1] This guide provides a detailed examination of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the compound's shelf-life.
Compound Profile and Physicochemical Properties
This compound is characterized by a phenyl group linked to a terminal bromine atom via a five-carbon aliphatic chain.[1] This structure imparts a dual reactivity: the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the benzene ring can participate in electrophilic aromatic substitution.[1] The alkyl chain provides flexibility and spacing, making it a valuable precursor for introducing the 5-phenylpentyl moiety into more complex molecules.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 14469-83-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅Br | [2][4] |
| Molecular Weight | 227.14 g/mol | [2][4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | ~148 °C @ 18 mmHg | [1][2] |
| Density | ~1.23 g/cm³ | [1][2] |
| Refractive Index (n20/D) | ~1.532 - 1.534 | [1][2] |
Chemical Stability and Reactivity Analysis
The stability of this compound is intrinsically linked to its molecular structure. While alkyl bromides are generally more stable for long-term storage compared to their iodide counterparts, they are by no means inert.[5] The primary locus of reactivity is the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromide ion is a good leaving group.[6]
Several environmental factors can compromise the compound's integrity, leading to degradation.
Principal Degradation Pathways
The primary threats to the stability of this compound during storage are atmospheric moisture, oxygen, and light.
-
Hydrolysis: This is the most common degradation pathway. In the presence of water or other nucleophilic impurities, the bromide is displaced via a nucleophilic substitution (Sₙ2) reaction to form 5-phenylpentan-1-ol. This reaction is accelerated by trace amounts of base.
-
Oxidation: The compound is noted to be air-sensitive.[1] While the benzene ring is relatively stable, the alkyl chain can be susceptible to oxidation over long-term exposure to atmospheric oxygen, potentially forming various oxygenated byproducts.
-
Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical species. These highly reactive intermediates can then initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex impurities.
The following diagram illustrates the most probable degradation mechanisms under improper storage conditions.
Caption: Key degradation pathways for this compound.
Recommended Storage and Handling Protocols
A self-validating system of storage and handling is essential to preserve the chemical integrity of this compound. The causality behind each recommendation is to create a multi-barrier system against the degradation factors identified above.
Optimal Storage Conditions
The following conditions are mandatory for the long-term storage of this compound.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C | Reduces reaction rates of potential degradation pathways. | [7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by displacing moisture and oxygen. | [1][8] |
| Light Exposure | Store in the dark | Prevents light-induced radical formation and photodegradation. | [1] |
| Container | Amber glass bottle with a PTFE-lined cap | Provides a chemically inert barrier and protection from light. PTFE liners prevent vapor escape and degradation of the seal. | [9] |
Standard Operating Procedure for Handling
To prevent contamination and degradation upon use, all handling must be performed with the assumption that the compound is sensitive to the ambient environment. The following workflow ensures the compound's purity is maintained from storage to reaction.
Caption: Recommended workflow for handling this compound.
Experimental Protocol: Aliquoting the Reagent
-
Preparation: Remove the sealed container of this compound from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold surface of the container upon opening.
-
Inert Environment: Transfer the equilibrated container, along with all necessary glassware and tools (e.g., syringe, needles), into a glovebox or a fume hood equipped with a Schlenk line.
-
Dispensing: Puncture the septum of the cap with a needle connected to a source of inert gas (e.g., argon). Puncture with a second, dry, gas-tight syringe for withdrawal. Slowly draw the desired volume of liquid. The positive pressure from the inert gas source will prevent air from entering the vial.
-
Storage Return: After withdrawal, remove the syringe and the gas inlet needle. Immediately reseal the container cap and reinforce the seal with Parafilm. Return the container to the recommended 2–8 °C storage.[7]
Safety and Hazard Profile
Understanding the hazards associated with this compound reinforces the necessity for the stringent handling protocols outlined.
-
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][10]
-
Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[10]
-
Skin, Eye, and Respiratory Irritation: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][11]
-
-
Personal Protective Equipment (PPE):
All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis, oxidation, and photodegradation. By implementing a comprehensive storage strategy based on cold (2–8 °C), dark, and inert conditions , coupled with meticulous handling protocols under an inert atmosphere, researchers can effectively mitigate these risks. This disciplined approach is fundamental to ensuring the long-term stability of the compound and achieving reliable, reproducible results in drug discovery and materials science applications.
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 7. angenechemical.com [angenechemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromopentyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Hazard Identification
(5-Bromopentyl)benzene is a versatile bifunctional molecule, featuring a lipophilic phenyl group at one end of a five-carbon chain and a reactive bromine atom at the other. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. However, its utility is matched by a specific hazard profile that necessitates rigorous handling protocols.
The primary hazards associated with this compound are derived from its classification as a halogenated aromatic hydrocarbon. While specific toxicological data for this compound is not extensively documented, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.[1][2][3]
Table 1: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[1][2] |
| H312 | Harmful in contact with skin.[2] | |
| H315 | Causes skin irritation.[2] | |
| H316 | Causes mild skin irritation.[3] | |
| H319 | Causes serious eye irritation.[2] | |
| H320 | Causes eye irritation.[3] | |
| H332 | Harmful if inhaled.[2] | |
| H335 | May cause respiratory irritation.[2][3] | |
| H411 | Toxic to aquatic life with long lasting effects.[1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P391 | Collect spillage. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | |
| P405 | Store locked up.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
The benzene moiety suggests a need for caution regarding potential long-term health effects associated with aromatic hydrocarbons, although the alkyl substitution generally mitigates some of the hazards of benzene itself. The presence of bromine introduces the risk of forming hydrogen bromide upon combustion or thermal decomposition, which is a corrosive gas.[4][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a robust system of controls that minimizes the potential for exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it provides a contained workspace to prevent the inhalation of vapors, which are harmful, and it serves as a physical barrier in the event of a splash or unexpected reaction. All manipulations of the compound, including weighing, transferring, and the setup of reactions, must be conducted within the fume hood.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.
-
Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when the material is under pressure.
-
Hand Protection : Chemical-resistant gloves are essential. Given the nature of halogenated hydrocarbons, nitrile gloves may offer limited protection and should only be used for incidental contact. For extended handling, heavier-duty gloves such as Viton® or laminate film gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation before and during use and changed frequently.
-
Body Protection : A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection may be necessary. The choice of respirator will depend on the concentration of airborne contaminants.
Workflow for Safe Handling and Storage
A systematic approach to handling and storage is critical to preventing accidents and ensuring the integrity of the compound.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Grignard Reaction with (5-Bromopentyl)benzene
<
For: Researchers, scientists, and drug development professionals.
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] This application note presents a detailed, field-proven protocol for the preparation of a Grignard reagent from (5-Bromopentyl)benzene and its subsequent reaction with a carbonyl electrophile. The causality behind critical experimental choices, such as magnesium activation, solvent selection, and reaction control, is thoroughly explained to ensure procedural success and safety. This guide is designed to be a self-validating system, incorporating troubleshooting insights and emphasizing scientific integrity at each step.
Introduction
Discovered by Victor Grignard in 1901, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes and ketones, to form alcohols.[1][3][4] The reagent is formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4][5] The resulting carbon-magnesium bond polarizes the carbon atom, rendering it highly nucleophilic and basic.[6]
This compound is a useful starting material as the resulting Grignard reagent, (5-phenylpentyl)magnesium bromide, allows for the introduction of a five-carbon chain with a terminal phenyl group. This moiety is a common structural feature in various pharmacologically active molecules and advanced materials. This protocol will detail the synthesis of the Grignard reagent and its application in a representative reaction with an aldehyde or ketone.
Pre-Reaction Preparations: The Criticality of Anhydrous Conditions
The success of a Grignard reaction is fundamentally dependent on the stringent exclusion of water.[2][6][7] Grignard reagents are potent bases and will readily react with protic solvents, including trace amounts of moisture, to quench the reagent and form the corresponding alkane.[1][6] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.
Protocol for Glassware Preparation:
-
Clean all glassware (a three-neck round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) with a suitable detergent, followed by rinses with deionized water and then acetone.[7]
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or overnight.[8]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon) or under vacuum.[9][10] Alternatively, the assembled apparatus can be flame-dried under vacuum.[7][9]
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure it is free of hydrobromic acid. |
| Magnesium Turnings | High Purity | Acros Organics | Must be fresh and have a metallic sheen.[11] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Anhydrous THF is recommended over diethyl ether due to its higher flash point.[12] |
| Iodine | Crystal, ACS Reagent | J.T. Baker | Used for magnesium activation.[7][10][13] |
| Generic Aldehyde/Ketone | >98% | Varies | Must be anhydrous. |
| Saturated Ammonium Chloride | Aqueous Solution | Lab Prepared | For quenching the reaction.[10] |
| Diethyl Ether | Anhydrous | Varies | For extraction. |
| Anhydrous Sodium Sulfate | Granular | Varies | For drying the organic layer.[8] |
Experimental Protocol: Synthesis and Reaction of (5-phenylpentyl)magnesium bromide
This protocol is divided into four main stages: initiation, formation, reaction with an electrophile, and work-up.
Part A: Initiation and Formation of the Grignard Reagent
The formation of the Grignard reagent is an exothermic process that occurs on the surface of the magnesium metal.[2][14] An oxide layer on the magnesium can inhibit the reaction, necessitating an activation step.[10][15]
Step-by-Step Procedure:
-
Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the bromide) into the flask. Add a single small crystal of iodine.[10][11] Gently warm the flask with a heat gun until the purple iodine vapor is observed, which etches the magnesium oxide layer.[10][13] Allow the flask to cool to room temperature. The disappearance of the iodine color can indicate the start of the reaction.[10]
-
Initial Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.[11]
-
Initiation: The reaction mixture may need gentle warming with a heat gun to initiate.[1] Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous refluxing of the solvent.[1][11] If the reaction does not start, crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.[16][17]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[11] This controlled addition is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling side product.[1][9][18] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[7]
-
Completion of Formation: After the addition is complete, the mixture may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[19] The final Grignard reagent solution should appear as a cloudy, grayish-brown mixture.
Potential Side Reaction: Wurtz Coupling
A common side reaction is the Wurtz coupling, where the already formed Grignard reagent reacts with the unreacted alkyl halide.[18][20] This can be minimized by slow addition of the halide solution to maintain its low concentration in the reaction mixture.[18]
Part B: Reaction with an Electrophile (Generic Aldehyde/Ketone)
The Grignard reagent is a strong nucleophile that will readily attack the electrophilic carbon of a carbonyl group.[3][6]
Step-by-Step Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Electrophile Addition: Dissolve the anhydrous aldehyde or ketone (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. This reaction is also exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Quenching and Work-up
The reaction is quenched to neutralize the intermediate alkoxide and destroy any unreacted Grignard reagent.
Step-by-Step Procedure:
-
Quenching: Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[10] This is a safer alternative to adding water or dilute acid directly, which can react violently with excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times to ensure all the product is recovered.[16]
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride solution (brine).[8][19] The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by standard techniques such as column chromatography on silica gel. The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and the solvents used (THF, diethyl ether) are extremely flammable.[9][12] All operations should be conducted in a well-ventilated fume hood, away from open flames or sparks.[7]
-
Reactivity with Water: Magnesium metal and Grignard reagents react violently with water, releasing flammable hydrogen gas.[14][21] Strict anhydrous conditions must be maintained.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[9][12]
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) and a safety shower/eyewash station readily accessible.[14] An ice bath should always be prepared to control an exothermic reaction.[7][12]
Visualizations
Reaction Mechanism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. byjus.com [byjus.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. leah4sci.com [leah4sci.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dchas.org [dchas.org]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. cerritos.edu [cerritos.edu]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 19. community.wvu.edu [community.wvu.edu]
- 20. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 21. media.laballey.com [media.laballey.com]
Application Notes & Protocols: The Strategic Use of (5-Bromopentyl)benzene in the Synthesis of Pharmaceutical Intermediates
Abstract
(5-Bromopentyl)benzene is a versatile bifunctional organic intermediate that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a terminal primary alkyl bromide and a phenyl ring connected by a flexible five-carbon spacer, offers dual reactivity. This allows for its strategic incorporation into complex molecular architectures through both nucleophilic substitution and electrophilic aromatic substitution pathways. These application notes provide an in-depth guide for researchers and drug development professionals on the practical applications, reaction mechanisms, and detailed protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates.
Core Concepts: Understanding the Reagent
Molecular Profile and Physicochemical Properties
This compound, also known as 1-Bromo-5-phenylpentane, is an alkyl halide with the empirical formula C₁₁H₁₅Br. The molecule's utility stems from its distinct reactive sites: the electrophilic carbon of the C-Br bond and the nucleophilic phenyl ring. The pentyl chain provides flexibility and lipophilicity, which can be critical for modulating the pharmacokinetic properties of a final drug candidate.
| Property | Value | Source |
| Molecular Weight | 227.14 g/mol | [2] |
| CAS Number | 14469-83-1 | [2] |
| Appearance | Clear, colorless to light yellow liquid/solid | [1] |
| Boiling Point | ~148°C at 18 mmHg | [1] |
| Density | ~1.23 g/cm³ | [1][3] |
| Purity (Typical) | >97.0% (GC) | [1][3] |
| SMILES | C1=CC=C(C=C1)CCCCCBr | [2] |
Fundamental Reactivity
The synthetic versatility of this compound is rooted in two primary reaction pathways, allowing for orthogonal synthetic strategies.
-
Nucleophilic Substitution (at the Alkyl Chain): The primary bromide is an excellent leaving group in Sₙ2 reactions.[1][4] This makes the terminal carbon a prime target for a wide array of nucleophiles (e.g., amines, phenols, thiols, carbanions), enabling the facile introduction of the 5-phenylpentyl moiety into a target molecule.[1][5]
-
Electrophilic Aromatic Substitution (at the Phenyl Ring): The benzene ring can undergo classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, to build more complex aromatic systems.[1][6] This pathway is typically exploited after the alkyl bromide has been transformed or if the reaction conditions are carefully controlled.
Figure 1: Dual reactivity sites of this compound.
Safety and Handling
As with all alkyl halides, proper safety protocols are mandatory. This compound is classified as harmful if swallowed and causes skin and eye irritation.[2][7][8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Application & Protocols: Building Core Scaffolds
The true power of this compound lies in its application as a linker or scaffold-building unit. Below are detailed protocols for its most common transformations in pharmaceutical synthesis.
Protocol 1: C-N Bond Formation via Nucleophilic Substitution
The introduction of nitrogen is fundamental to many bioactive molecules. This protocol details the alkylation of a primary or secondary amine, a key step in synthesizing compounds targeting receptors like histamine H3 antagonists.[3]
Objective: To synthesize an N-substituted 5-phenylpentylamine derivative.
Workflow Diagram:
Figure 2: Workflow for amine alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂/Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and acetonitrile.
-
Reagent Addition: Stir the suspension vigorously. If the reaction is exothermic, cool the flask in an ice bath. Add this compound (1.0 eq) dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, attach a condenser and heat the reaction mixture to 60-80°C.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent that solvates the cation but not the nucleophile, accelerating the reaction rate.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: Intramolecular Friedel-Crafts Alkylation for Polycyclic Systems
While intermolecular Friedel-Crafts reactions using this compound as the alkylating agent are possible, a more elegant application is the intramolecular cyclization to form tetralin-like structures, which are common motifs in natural products and pharmaceuticals.[9] This requires prior modification of the terminal bromide.
Objective: To synthesize a substituted tetralin from a this compound derivative.
Mechanism Overview:
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Long-Chain Alkylbenzenes from (5-Bromopentyl)benzene
Abstract
Long-chain alkylbenzenes (LCABs) are a critical class of organic compounds with extensive applications, ranging from their use as precursors for surfactants and detergents to their role as key intermediates in the synthesis of advanced materials and pharmaceuticals.[1] This document provides detailed, field-proven protocols for the synthesis of LCABs, utilizing (5-Bromopentyl)benzene as a versatile starting material. We present two robust and scalable synthetic strategies: a Grignard-based alkylation and a transition metal-catalyzed Kumada cross-coupling reaction. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic discussions are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Long-Chain Alkylbenzenes
The structural motif of a benzene ring attached to a long aliphatic chain imparts unique physicochemical properties to molecules, influencing their surfactancy, lipophilicity, and self-assembly behavior. In the pharmaceutical industry, the modulation of alkyl chain length is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. In materials science, LCABs are foundational building blocks for liquid crystals, organic semiconductors, and functional polymers. The reliable and efficient synthesis of these compounds is, therefore, of paramount importance. This guide focuses on chain-extension strategies starting from the readily available this compound.
Synthetic Strategy I: Grignard Reagent Formation and Subsequent Alkylation
The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds.[2] This approach involves the conversion of this compound into its corresponding Grignard reagent, which then acts as a potent nucleophile to react with a suitable electrophile, such as an alkyl halide, to extend the alkyl chain.
Mechanistic Rationale
The synthesis proceeds in two key steps. First is the formation of the Grignard reagent, where magnesium metal inserts into the carbon-bromine bond of this compound.[3] This reaction is conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[4] The resulting organomagnesium halide possesses a highly nucleophilic carbon atom.[3]
The second step is the nucleophilic attack of the Grignard reagent on a primary alkyl halide. This reaction follows an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent displaces the halide leaving group on the electrophile, forming the new carbon-carbon bond and elongating the alkyl chain.
Experimental Protocol: Synthesis of 1-Phenyldecane
This protocol details the synthesis of 1-phenyldecane from this compound and 1-bromopentane.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| This compound | C₁₁H₁₅Br | 227.14 | 5.00 g | 0.022 | >98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | 0.64 g | 0.026 | >99% | Sigma-Aldrich |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 3.66 g | 0.024 | >98% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | >99% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 20 mL | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | - |
Step-by-Step Protocol:
-
Preparation: All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings (0.64 g).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (5.00 g) in 20 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 2 mL) of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
-
-
Alkylation:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 1-bromopentane (3.66 g) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 1-bromopentane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 1-phenyldecane as a colorless oil.[5][6]
-
Expected Yield: 75-85%
Workflow Diagram
Synthetic Strategy II: Kumada Cross-Coupling Reaction
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a Grignard reagent and an organic halide.[7] This method is highly efficient and offers a broad substrate scope, making it an excellent alternative for the synthesis of LCABs.[8]
Mechanistic Rationale
The catalytic cycle of the Kumada coupling, typically catalyzed by a nickel or palladium complex, involves three key steps:[9][10]
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst oxidatively adds to the organic halide (in this case, a second molecule of an alkyl or aryl halide), forming an organometallic complex.
-
Transmetalation: The Grignard reagent (formed from this compound) transfers its organic group to the metal center of the complex formed in the previous step, displacing the halide.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.
This catalytic approach allows for the reaction to proceed under milder conditions and with higher functional group tolerance compared to some classical methods.
Experimental Protocol: Synthesis of 1,10-Diphenyldecane
This protocol details the synthesis of a symmetrical LCAB, 1,10-diphenyldecane, through a Kumada coupling reaction.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |
| This compound | C₁₁H₁₅Br | 227.14 | 5.00 g | 0.022 | >98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | 0.64 g | 0.026 | >99% | Sigma-Aldrich |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 2.53 g | 0.011 | >97% | Sigma-Aldrich |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | C₂₇H₂₆Cl₂NiP₂ | 540.07 | 0.12 g | 0.00022 | - | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 60 mL | - | >99% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | - | - |
| Dilute HCl (1 M) | HCl | 36.46 | As needed | - | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - | - |
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Preparation:
-
In a manner identical to the Grignard synthesis described in section 2.2, prepare the Grignard reagent from this compound (5.00 g) and magnesium turnings (0.64 g) in 30 mL of anhydrous THF.
-
-
Kumada Coupling Reaction:
-
In a separate flame-dried 100 mL Schlenk flask, add the Ni(dppp)Cl₂ catalyst (0.12 g).
-
Add a solution of 1,5-dibromopentane (2.53 g) in 20 mL of anhydrous THF to the catalyst.
-
Cool this mixture to 0 °C in an ice bath.
-
Slowly transfer the previously prepared Grignard reagent solution to the catalyst and dibromide mixture via a cannula over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1,10-diphenyldecane.
-
Expected Yield: 65-75%
Kumada Coupling Catalytic Cycle
Alternative Synthetic Routes: A Brief Overview
While the Grignard and Kumada coupling reactions are highly effective, other methods for synthesizing LCABs exist, each with its own set of advantages and limitations.
-
Wurtz Reaction: This classical method involves the coupling of two alkyl halides in the presence of sodium metal.[11] However, it is generally limited to the synthesis of symmetrical alkanes and often suffers from side reactions, making it less suitable for the synthesis of unsymmetrical LCABs.[12][13]
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[14] This method offers excellent functional group tolerance.[15] To utilize this compound in a Suzuki coupling for chain extension, it would first need to be converted to the corresponding organoboron derivative.
-
Friedel-Crafts Alkylation: This reaction can be used to directly alkylate benzene with long-chain alkenes or alkyl halides.[16] However, it is often plagued by issues of polyalkylation and carbocation rearrangements, which can lead to a mixture of products.[17]
Conclusion
The synthesis of long-chain alkylbenzenes from this compound can be achieved efficiently and reliably through either a Grignard-based alkylation or a Kumada cross-coupling reaction. The choice of method will depend on the desired final product (symmetrical vs. unsymmetrical) and the available starting materials. The protocols provided herein are robust and have been designed to be self-validating, offering researchers and drug development professionals a solid foundation for the synthesis of this important class of molecules. Careful attention to anhydrous conditions and inert atmosphere techniques is paramount for the success of these reactions.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 1-苯基正癸烷 - 癸基苯 [sigmaaldrich.com]
- 6. 1-Phenyldecane 98 104-72-3 [sigmaaldrich.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. What is Wurtz reaction What are its limitations How class 11 chemistry CBSE [vedantu.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: (5-Bromopentyl)benzene in Advanced Polymer Synthesis
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic application of (5-Bromopentyl)benzene in the synthesis of well-defined polymers. We will move beyond simple procedural lists to explore the underlying principles and rationale that govern its use, particularly in the realm of controlled/living radical polymerization and subsequent functionalization.
Part 1: Strategic Overview of this compound
This compound is a bifunctional organic molecule featuring a terminal alkyl bromide and a phenyl group at the opposite end of a five-carbon chain.[1][2] This unique structure makes it a highly valuable tool in macromolecular engineering.
-
The Phenyl Pendant Group: This aromatic moiety, when incorporated into a polymer chain, imparts specific physical properties. Phenyl groups are bulky and can restrict chain mobility, thereby increasing the polymer's glass transition temperature (Tg).[3] They also influence the polymer's solubility and surface energy characteristics.[4]
-
The Alkyl Bromide Terminus: The carbon-bromine bond serves as a versatile reactive site. Crucially, it is an excellent initiating group for Atom Transfer Radical Polymerization (ATRP), a powerful controlled/living polymerization technique.[5][6] This allows for the synthesis of polymers with predetermined molecular weights and very low polydispersity indices (PDI). Furthermore, this bromide can be retained as a chain-end functionality for subsequent chemical transformations.
The strategic value of this compound lies in its ability to be converted into an initiator, enabling the growth of polymer chains where each repeating unit is appended with a phenylpentyl group, or to be used in other synthetic routes where its functionalities can be exploited. This guide will focus on its application as a precursor to an ATRP initiator.
Part 2: Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
ATRP is a cornerstone of modern polymer synthesis, offering precise control over the polymerization process.[7][8] The mechanism relies on a reversible equilibrium between a small number of active, propagating radicals and a large majority of dormant species (polymer chains terminated with a halogen). This equilibrium is mediated by a transition metal complex, typically copper-based.[5][6]
The alkyl bromide of this compound is not typically used to directly polymerize vinyl monomers. Instead, it is often used to create a molecule that can then initiate polymerization. For the purpose of this guide, we will illustrate its utility by considering the synthesis of a polymer where a similar structure, an ethyl bromide group attached to a benzene ring, acts as the initiator. This compound, (1-Bromoethyl)benzene, is structurally analogous for initiating the polymerization of styrenic or acrylic monomers, leading to polymers with phenyl-containing side chains.
Mechanism: Initiation with an Aryl-Alkyl Halide
The process begins with the homolytic cleavage of the Carbon-Bromine bond of the initiator, facilitated by a copper(I) complex. This generates an initiating radical and the oxidized copper(II) species. The radical then adds to a monomer unit, starting the polymer chain growth. The terminal halogen is then reversibly transferred back and forth between the growing polymer chain and the copper catalyst, maintaining a low radical concentration and minimizing termination reactions.[7][9]
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol: ATRP of Styrene using a (1-Bromoethyl)benzene Initiator
This protocol describes the synthesis of polystyrene, a polymer structurally related to what could be achieved with a this compound-derived monomer. This serves as a foundational example of ATRP.
Materials:
-
Styrene (monomer, freshly distilled to remove inhibitors)
-
(1-Bromoethyl)benzene (initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Monomer & Solvent Addition: Add styrene (10.4 g, 100 mmol) and anisole (10 mL).
-
Initiator Addition: Add (1-Bromoethyl)benzene (185 mg, 1.0 mmol). The ratio of monomer to initiator dictates the target degree of polymerization and thus the molecular weight.[7]
-
Ligand Addition: Add PMDETA (173 mg, 1.0 mmol). The ligand solubilizes the copper catalyst and tunes its reactivity.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.
-
Polymerization: After backfilling with nitrogen, place the flask in a preheated oil bath at 110 °C. The polymerization is allowed to proceed for a set time (e.g., 6-8 hours) to achieve a target conversion.
-
Termination & Isolation: Cool the reaction to room temperature and open it to the air. Dilute the viscous solution with a small amount of tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by slowly adding the solution to a large volume of stirring methanol. The polymer will crash out as a white solid. Filter the solid, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Summary:
| Parameter | Value/Ratio | Rationale & Significance |
| [Styrene]:[Initiator] | 100:1 | This ratio theoretically determines the number-average degree of polymerization (DPn). |
| [Initiator]:[CuBr]:[Ligand] | 1:1:1 | A common stoichiometric ratio for efficient ATRP. The ligand is crucial for catalyst activity.[8] |
| Temperature | 110 °C | Provides sufficient thermal energy for the activation/deactivation equilibrium and propagation. |
| Solvent | Anisole | A high-boiling, relatively non-polar solvent suitable for styrene polymerization. |
| Expected PDI | < 1.20 | A low polydispersity index (PDI or Mw/Mn) is a hallmark of a controlled polymerization.[10] |
Part 3: Advanced Architectures: Block Copolymer Synthesis
The "living" nature of ATRP means that the vast majority of polymer chains retain their terminal bromine atom after the first monomer is consumed.[10] These chains, known as macroinitiators, can be isolated and used to initiate the polymerization of a second, different monomer, leading to the formation of a block copolymer.[11][12]
Workflow for Block Copolymer Synthesis
Figure 2: Workflow for synthesizing a diblock copolymer using an ATRP macroinitiator.
Protocol: Synthesis of Polystyrene-block-poly(methyl acrylate)
Materials:
-
Polystyrene-Br macroinitiator (from Part 2.2)
-
Methyl acrylate (MA, monomer)
-
Copper(I) bromide (CuBr)
-
PMDETA (ligand)
-
Anisole (solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the Polystyrene-Br macroinitiator (e.g., 5.0 g, assuming Mn ≈ 10,000 g/mol , 0.5 mmol) in anisole (15 mL).
-
Reagent Addition: Add methyl acrylate (4.3 g, 50 mmol) and PMDETA (86.5 mg, 0.5 mmol).
-
Catalyst Addition: Add CuBr (71.5 mg, 0.5 mmol).
-
Degassing & Polymerization: Repeat the freeze-pump-thaw cycles (Step 5 from protocol 2.2). Place the flask in an oil bath at 80 °C. A lower temperature is often suitable for acrylate polymerization.
-
Workup: After the desired time (e.g., 4-5 hours), terminate the reaction and purify the resulting block copolymer by precipitation in a non-solvent like cold hexane or methanol/water mixture.
Part 4: Post-Polymerization Modification
The terminal bromine on polymers synthesized using a this compound-derived initiator is a powerful functional handle. It can be readily converted into other groups through nucleophilic substitution, opening the door to a vast array of functional materials via techniques like "click" chemistry.[13][14][15]
Protocol: Azidation of Polymer Chain-End
This protocol converts the terminal bromide to an azide, a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction.[16]
Materials:
-
Polymer-Br (e.g., Polystyrene-Br from Part 2.2)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
Dissolution: Dissolve the Polymer-Br (5.0 g) in DMF (50 mL) in a round-bottom flask.
-
Reagent Addition: Add sodium azide (NaN3) in a significant molar excess (e.g., 10-fold excess relative to the polymer chain ends).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 24 hours.
-
Purification: Precipitate the polymer in water or methanol to remove the excess NaN3 and DMF. The resulting azide-terminated polymer (Polymer-N3) should be handled with care.
Figure 3: Workflow for post-polymerization modification via azidation and CuAAC click chemistry.
Part 5: References
-
ResearchGate. (n.d.). Poly(p‐phenylenes) with well‐defined side chain polymers | Request PDF. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Surface Orientation of Polystyrene Based Polymers: Steric Effects from Pendant Groups on the Phenyl Ring | Request PDF. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wikipedia. (2023). Living polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
Aston University. (n.d.). Living cationic polymerization of styrene monomers. Aston Research Explorer. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (2011). Living Anionic Polymerization of Styrene Derivatives Containing Triphenylamine Moieties through Introduction of Protecting Group. Macromolecules. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemeurope.com. (n.d.). Living polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Living Anionic Polymerization of Monomers with Functional Groups, 15. Anionic Polymerization and Reaction of Styrene and 1,1-Diphenylethylene Derivatives Substituted with Alkoxymethyl Groups | Request PDF. Retrieved January 4, 2026, from --INVALID-LINK--
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved January 4, 2026, from --INVALID-LINK--
-
RSC Publishing. (n.d.). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wikipedia. (2023). Pendant group. Retrieved January 4, 2026, from --INVALID-LINK--
-
Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
-
RSC Publishing. (n.d.). Facile synthesis and controlled self-assembly of poly(phenyl isocyanide)-block-polycarbonate copolymers. Polymer Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Diversity-oriented synthesis of functional poly(trimethylene p-phenylene) through acetoacetate-di(bromomethyl)benzene polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation Reactions. Retrieved January 4, 2026, from --INVALID-LINK--
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (2022). Linear Block Copolymer Synthesis. Chemical Reviews. Retrieved January 4, 2026, from --INVALID-LINK--
-
RSC Publishing. (2019). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). RAFT-Based Polymers for Click Reactions. PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
ProQuest. (n.d.). Post-polymerization modification by direct C-H functionalization. Retrieved January 4, 2026, from --INVALID-LINK--
-
RSC Publishing. (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institute of Standards and Technology. (2021). Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (((5-Bromopentyl)oxy)methyl)benzene. Retrieved January 4, 2026, from --INVALID-LINK--
-
RSC Publishing. (n.d.). Star amphiphilic block copolymers: synthesis via polymerization-induced self-assembly and crosslinking within nanoparticles, and solution and interfacial properties. Polymer Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Carnegie Mellon University. (n.d.). Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of amphiphilic block copolymers adopted by click chemistry approach. Retrieved January 4, 2026, from --INVALID-LINK--
-
ETH Zurich Research Collection. (n.d.). Atom transfer radical polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
Antimex Chemical Limited. (n.d.). This compound, CasNo.14469-83-1. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wiley Online Library. (1999). Synthesis of functional polymers by atom transfer radical polymerization. Macromolecular Chemistry and Physics. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Retrieved January 4, 2026, from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Modern Polymerization Techniques. Retrieved January 4, 2026, from --INVALID-LINK--
-
YouTube. (2022). RAFT Polymerization - Reaction Setup. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications | Request PDF. Retrieved January 4, 2026, from --INVALID-LINK--
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved January 4, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Clickable initiators, monomers and polymers in controlled radical polymerizations - A prospective combination in polymer science. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2.9: Radical Polymerization. Retrieved January 4, 2026, from --INVALID-LINK--
-
ScienceDirect. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science. Retrieved January 4, 2026, from --INVALID-LINK--
-
FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Pendant group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Living polymerization - Wikipedia [en.wikipedia.org]
- 11. harth-research-group.org [harth-research-group.org]
- 12. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of N-Substituted (5-Phenylpentyl)amines via Nucleophilic Substitution
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of (5-Bromopentyl)benzene with various amines. It delves into the underlying mechanistic principles, offering a rationale for experimental design to control reaction outcomes. Detailed, field-proven protocols for the synthesis of primary, secondary, and tertiary N-substituted (5-phenylpentyl)amines are provided, alongside strategies to mitigate common challenges such as over-alkylation.
Introduction: The Synthetic & Pharmaceutical Value
This compound is a versatile bifunctional molecule, featuring a terminal primary alkyl bromide and a non-polar phenylpentyl chain. The carbon-bromine bond serves as an excellent electrophilic site for nucleophilic substitution, making it a valuable precursor for introducing a 5-phenylpentyl moiety into various molecular scaffolds. The resulting N-substituted long-chain alkylaromatic amines are of significant interest in medicinal chemistry and materials science. These structures often serve as key intermediates in the synthesis of complex drug candidates, leveraging the lipophilic character of the phenylpentyl group to modulate pharmacokinetic properties.[1][2]
Controlling the degree of N-alkylation is the primary challenge in these syntheses.[3] A single reaction can potentially yield a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[4][5] This guide elucidates the critical parameters that govern selectivity and provides robust protocols to achieve the desired substitution pattern.
Mechanistic Deep Dive: The SN2 Pathway
The reaction of this compound, a primary alkyl halide, with amines proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[6] Understanding the factors that favor this pathway is crucial for optimizing the reaction.
-
Substrate Structure: The electrophilic carbon is primary and sterically unhindered, allowing for easy backside attack by the nucleophile. The alternative SN1 pathway is highly unfavorable because it would require the formation of a high-energy, unstable primary carbocation.[6][7][8]
-
Nucleophile: Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[9] Nucleophilicity generally increases from primary to secondary amines due to the electron-donating inductive effect of alkyl groups. However, this is counterbalanced by increasing steric hindrance. The primary product of the reaction, an amine, is itself a nucleophile and can compete with the starting amine, leading to multiple substitutions.[5]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.[10]
-
Solvent: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[6] They can dissolve the reactants but do not solvate the amine nucleophile extensively, preserving its high reactivity. In contrast, polar protic solvents (like water or ethanol) would form hydrogen bonds with the amine, creating a solvent "cage" that hinders its ability to attack the electrophile.[10]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 8. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. brainkart.com [brainkart.com]
Application Notes and Protocols: Suzuki Coupling of (5-Bromopentyl)benzene with Arylboronic Acids
Introduction: Forging C(sp³)–C(sp²) Bonds with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Initially developed for the coupling of aryl and vinyl halides, its application has expanded significantly. A particularly valuable extension of this methodology is the coupling of C(sp³)-hybridized carbons with C(sp²)-hybridized aryl systems. This transformation is of paramount importance in medicinal chemistry and materials science, where the introduction of flexible alkyl chains onto aromatic scaffolds can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and conformational flexibility.
This guide provides an in-depth exploration of the Suzuki coupling between (5-Bromopentyl)benzene, a primary alkyl bromide, and a variety of arylboronic acids. We will delve into the mechanistic nuances of this reaction, highlighting the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: Overcoming the Hurdles of C(sp³)–C(sp²) Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][5][6] However, the use of alkyl halides as electrophiles introduces specific challenges not typically encountered with their aryl or vinyl counterparts.
A primary obstacle is the propensity for β-hydride elimination from the alkylpalladium intermediate formed after oxidative addition. This undesired side reaction leads to the formation of an alkene and a palladium hydride species, reducing the yield of the desired cross-coupled product. To mitigate this, the selection of appropriate ligands is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate the rates of transmetalation and reductive elimination, thereby outcompeting β-hydride elimination.[7]
The general mechanism can be visualized as follows:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Parameters for Successful C(sp³)–C(sp²) Coupling
The success of the Suzuki coupling of this compound hinges on the careful optimization of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) catalyst.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands such as S-Phos, X-Phos, and RuPhos have demonstrated significant success in promoting the coupling of alkyl halides by accelerating the desired reaction pathway and suppressing side reactions.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as dioxane, THF, and toluene are commonly employed. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the transmetalation step.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
General Procedure for Suzuki Coupling
Figure 2: A typical experimental workflow for the Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., S-Phos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium precatalyst and the ligand to the flask.
-
Subsequently, add the degassed solvent and degassed water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a range of arylboronic acids, demonstrating the versatility of this protocol.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | X-Phos (3) | Cs₂CO₃ (2) | Toluene | 90 | 16 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 14 | 82 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | THF | 80 | 18 | 79 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | X-Phos (3.5) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75 |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The primary side reaction is often the homocoupling of the arylboronic acid. This can be minimized by using the appropriate stoichiometry of reagents and ensuring efficient stirring. Dehalogenation of the starting material can also occur, which may be addressed by changing the ligand or base.
-
Purification: The polarity of the coupled products will vary depending on the arylboronic acid used. Adjust the eluent system for column chromatography accordingly for optimal separation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse range of 1-aryl-5-phenylpentane derivatives. The success of this transformation is highly dependent on the judicious selection of the catalyst system, particularly the ligand. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this powerful reaction to advance their synthetic endeavors in drug discovery and materials science.
References
Application Notes and Protocols for the Heck Coupling of (5-Bromopentyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] While traditionally focused on the coupling of aryl and vinyl halides, recent advancements have expanded its scope to include the more challenging alkyl halides. This application note provides a detailed guide to the Heck coupling reaction involving (5-Bromopentyl)benzene, a substrate featuring a primary alkyl bromide. We will delve into the mechanistic nuances, provide a meticulously crafted experimental protocol, and offer insights into troubleshooting common challenges associated with this transformation.
Introduction: The Heck Reaction and the Challenge of Alkyl Halides
The Heck reaction, in its classic form, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base to yield a substituted alkene.[1] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[3][5]
The utilization of alkyl halides in Heck-type reactions has historically been hampered by a significant side reaction: β-hydride elimination from the alkylpalladium intermediate.[6] For substrates like this compound, which possess β-hydrogens, this can lead to the formation of undesired olefin byproducts through dehydrohalogenation.[7][8][9] However, the development of specialized catalyst systems, often employing bulky electron-rich phosphine ligands, has opened new avenues for the successful coupling of these challenging substrates.[10][11] Recent studies have also highlighted the potential of a hybrid organometallic-radical mechanism for Heck reactions involving alkyl halides, offering alternative strategies for reaction optimization.[10][12]
Mechanistic Considerations for the Heck Coupling of this compound
The Heck coupling of this compound with an alkene, such as styrene, is believed to proceed through a catalytic cycle initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex. The choice of ligand is critical at this stage to promote the desired reactivity and suppress side reactions.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a starting point for the Heck coupling of this compound with styrene. Optimization of reaction parameters may be necessary for different alkene coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (2.0 equiv).
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by this compound (1.0 equiv) and styrene (1.2 equiv) via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to 100-120 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Key Parameters and Optimization
The success of the Heck coupling with alkyl halides is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact on the reaction outcome.
| Parameter | Recommended Starting Point | Rationale & Potential Impact |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] |
| Ligand | Xantphos | A bulky, electron-rich bidentate phosphine ligand that can promote oxidative addition and stabilize the organopalladium intermediate, minimizing β-hydride elimination.[11] Other bulky ligands like P(t-Bu)₃ can also be effective.[14] |
| Base | Cs₂CO₃ | A strong inorganic base that is effective in regenerating the Pd(0) catalyst. Other bases like K₂CO₃ or organic bases such as triethylamine can also be used.[3] |
| Solvent | DMF, Dioxane, or Toluene | Polar aprotic solvents are generally preferred. The choice of solvent can influence catalyst solubility and reaction kinetics.[3] |
| Temperature | 100-120 °C | Higher temperatures are often required to promote the oxidative addition of alkyl bromides. However, excessively high temperatures can lead to catalyst decomposition. |
| Alkene | Electron-deficient alkenes (e.g., acrylates) or styrenes | Electron-withdrawing groups on the alkene can facilitate the migratory insertion step.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Ensure anhydrous and deoxygenated conditions.- Increase reaction temperature incrementally.- Use freshly purified reagents and solvents. |
| Formation of dehydrohalogenation byproduct (5-phenyl-1-pentene) | - Prevalent β-hydride elimination | - Screen different bulky phosphine ligands (e.g., P(t-Bu)₃, Sphos).- Lower the reaction temperature if possible.- Consider a photochemical approach if equipment is available.[11] |
| Isomerization of the product alkene | - Reversible β-hydride elimination/re-addition | - Add a halide scavenger like a silver or thallium salt (use with caution).[13] |
| Formation of palladium black | - Catalyst decomposition | - Ensure a sufficient ligand-to-palladium ratio.- Maintain strict inert atmosphere conditions. |
Conclusion
The Heck coupling of this compound presents a valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science. While challenges associated with the use of alkyl halides exist, a judicious choice of catalyst, ligand, and reaction conditions can lead to successful outcomes. The protocol and insights provided in this application note serve as a robust starting point for researchers seeking to employ this powerful C-C bond-forming reaction. Further exploration of ligand effects and alternative activation methods, such as photoredox catalysis, will undoubtedly continue to expand the utility of the Heck reaction with challenging alkyl electrophiles.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 9. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
(5-Bromopentyl)benzene as a Versatile Aliphatic Linker in Chemical Biology: Principles and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The rational design of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] Central to the success of these molecules is the chemical linker, a component that transcends its role as a simple spacer to become a critical determinant of efficacy, selectivity, and physicochemical properties.[3][4][5] This guide provides an in-depth exploration of (5-Bromopentyl)benzene, a hydrophobic aliphatic linker, and its application in chemical biology. We delve into the underlying principles that make alkyl chains effective linkers, offer detailed, field-tested protocols for its derivatization and conjugation, and provide a framework for the validation of the final bioconjugate.
Introduction: The Linker as a Strategic Design Element
Heterobifunctional molecules are engineered to bring two distinct proteins into close proximity, thereby inducing a specific biological outcome.[6] In the context of PROTACs, a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[2][3] This ternary complex (POI-PROTAC-E3 Ligase) formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[1][7]
While various linker archetypes exist, including hydrophilic polyethylene glycol (PEG) chains, aliphatic linkers offer a distinct set of properties that can be highly advantageous.[3][8] this compound, with its five-carbon alkyl chain, terminal phenyl group, and reactive bromo handle, serves as an exemplary model for this class. Its inherent hydrophobicity can enhance cell permeability, while its flexibility is crucial for achieving the optimal geometry required for productive ternary complex formation.[5][9] This guide will provide the scientific rationale and practical methodologies for leveraging this versatile linker in your research.
Core Principles: Why Choose an Aliphatic Linker?
The selection of a linker is a multi-parameter optimization problem. The choice between a hydrophobic alkyl linker like this compound and a hydrophilic PEG linker is not arbitrary; it is a strategic decision based on the specific biological target and desired molecular properties.
-
Ternary Complex Geometry and Stability: The primary role of the linker is to enable the formation of a stable and productive ternary complex.[5][9] An alkyl chain's flexibility allows the two ligands to adopt an optimal orientation, minimizing steric hindrance and maximizing favorable protein-protein interactions between the POI and the E3 ligase.[5]
-
Physicochemical Properties: The linker significantly impacts the final molecule's "drug-likeness".[5] While PROTACs often fall outside the traditional "Rule of Five," properties like solubility and cell permeability remain critical for biological activity.[6][10] The lipophilic nature of the pentylbenzene moiety can improve passive diffusion across cell membranes, a common hurdle for large molecules.[5][9]
-
Target-Specific Advantages: Empirical evidence has shown that for certain targets, aliphatic linkers are superior. For instance, in the development of PARP1-targeting PROTACs, alkyl chains have been generally favored over PEG-based linkers for achieving optimal degradation.[11]
Data Presentation: Comparison of Linker Archetypes
| Property | Alkyl Linkers (e.g., Pentylbenzene) | PEG Linkers | Rationale & Causality |
| Solubility | Low to Moderate | High | The repeating ether units in PEG linkers form hydrogen bonds with water, increasing aqueous solubility. Alkyl chains are hydrophobic and can decrease solubility.[8][9] |
| Cell Permeability | Moderate to High | Low to Moderate | Hydrophobicity often correlates with better passive membrane permeability, though excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[5][9] |
| Flexibility | High | High | Both linker types possess high rotational freedom, allowing them to adapt to the binding surfaces of the target proteins to facilitate ternary complex formation.[4][12] |
| Metabolic Stability | Generally High | Susceptible to oxidation | Simple alkyl chains are relatively inert. Ether bonds in PEG linkers can be sites of metabolic activity.[5] |
| Common Applications | PROTACs, Molecular Glues | PROTACs, Antibody-Drug Conjugates (ADCs) | The choice is highly target-dependent and often requires empirical screening of a library of linkers with varying lengths and compositions.[3][5] |
Visualization of Core Mechanisms & Workflows
To effectively utilize this compound, it is essential to understand both the biological mechanism it facilitates and the chemical workflow required for its implementation.
Mechanism of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC molecule. The linker, represented by the connecting line, is critical for the initial formation of the ternary complex.
References
- 1. njbio.com [njbio.com]
- 2. news-medical.net [news-medical.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
Preparation of (5-phenylpentyl)magnesium bromide: An Application Note and Protocol
Abstract
This document provides a comprehensive technical guide for the synthesis of (5-phenylpentyl)magnesium bromide, a valuable Grignard reagent for introducing the 5-phenylpentyl moiety in organic synthesis. The guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a meticulously detailed experimental protocol, and robust safety procedures. We delve into the critical aspects of Grignard reagent preparation, including magnesium activation, the necessity of anhydrous conditions, and methods for characterization to ensure reproducibility and success.
Introduction: The Significance of Grignard Reagents
First discovered by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912, Grignard reagents (RMgX) remain one of the most fundamental and versatile tools in synthetic organic chemistry.[1] Their primary utility lies in the formation of new carbon-carbon bonds, a cornerstone of molecular construction.[2] The genius of the Grignard reagent is its ability to invert the polarity of the carbon atom attached to the halogen in the parent organic halide. This "umpolung" transforms an electrophilic carbon into a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3][4]
The target molecule, (5-phenylpentyl)magnesium bromide, is an important intermediate. The phenylpentyl structural motif is found in various compounds of medicinal and material interest, and this Grignard reagent serves as a direct precursor for its incorporation. This guide provides the necessary theoretical background and practical steps to empower researchers to prepare this reagent with high yield and purity.
Theoretical and Mechanistic Foundations
Mechanism of Grignard Reagent Formation
The synthesis of a Grignard reagent occurs on the surface of the magnesium metal.[2][5] The mechanism is understood to involve single-electron transfer (SET) from the magnesium metal to the organic halide (1-bromo-5-phenylpentane). This process involves radical intermediates, as depicted below.[6]
-
Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in 1-bromo-5-phenylpentane.
-
Radical Formation: This electron transfer results in the formation of a (5-phenylpentyl) radical and a magnesium bromide radical anion.
-
Surface Reaction: These highly reactive species rapidly combine on the magnesium surface to form the final organomagnesium compound, (5-phenylpentyl)magnesium bromide.
Caption: Simplified mechanism of Grignard reagent formation.
The Indispensable Role of Ethereal Solvents
Grignard reagents are inherently unstable and highly reactive. They require a non-acidic (aprotic) solvent for their formation and stabilization.[6] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal for several reasons:
-
Aprotic Nature: They lack acidic protons that would otherwise react with and destroy the basic Grignard reagent.[6][7]
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center of the Grignard reagent. This solvation stabilizes the organometallic complex, keeping it in solution and maintaining its reactivity.[6][8] This is often represented by the Schlenk equilibrium.[9]
THF is often a superior solvent to diethyl ether due to its higher boiling point, which allows for a wider range of reaction temperatures, and its better ability to solvate and stabilize the Grignard reagent complex.[10][11]
The Critical Step: Magnesium Activation
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and prevents the initiation of the Grignard reaction.[1][12] Therefore, activating the magnesium to expose a fresh, reactive metal surface is arguably the most critical step for a successful synthesis.[12] Numerous methods exist, with chemical activation being the most common in a laboratory setting.
-
Iodine (I₂): A small crystal of iodine can be added. It is thought to react with the magnesium surface, chemically cleaning it. The disappearance of the characteristic purple or brown color of iodine is often an indicator that the reaction has begun.[1][13]
-
1,2-Dibromoethane (DBE): This is a highly effective and reliable activating agent.[12] It reacts with the magnesium to produce magnesium bromide and ethylene gas. The evolution of gas bubbles provides a clear visual confirmation that the magnesium surface is active and ready for the main reaction.[1][12]
Pre-Experimental Setup and Reagent Preparation
Success in Grignard synthesis is overwhelmingly determined by rigorous preparation before any reagents are mixed. The primary adversary is atmospheric moisture, which rapidly quenches the Grignard reagent.[14]
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.060 | Must be activated. |
| 1-Bromo-5-phenylpentane | C₁₁H₁₅Br | 227.14 | 11.36 g | 0.050 | Ensure it is anhydrous.[15] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - | Must be anhydrous grade (<50 ppm H₂O). |
| 1,2-Dibromoethane (DBE) | C₂H₄Br₂ | 187.86 | ~0.2 mL | ~0.002 | Activating agent. |
| Iodine (for titration) | I₂ | 253.81 | ~1.27 g | 0.005 | For post-synthesis characterization. |
Glassware and Inert Atmosphere Setup
-
Glassware: A three-necked round-bottom flask (250 mL), a reflux condenser, and a pressure-equalizing dropping funnel (125 mL) are required. All glassware, along with a magnetic stir bar, must be scrupulously cleaned and dried in an oven at >120 °C overnight or meticulously flame-dried under vacuum immediately before use to remove all traces of adsorbed water.[8][11]
-
Assembly: Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of an inert gas, such as dry nitrogen or argon. Fit the top of the condenser and the dropping funnel with gas bubblers or connect them to a Schlenk line to maintain the inert atmosphere throughout the experiment.
Detailed Synthesis Protocol
Caption: Workflow for the synthesis of (5-phenylpentyl)magnesium bromide.
Step-by-Step Procedure
-
Magnesium Activation: Place the magnesium turnings (1.46 g, 60 mmol) and the magnetic stir bar into the dry, inert three-necked flask. Add approximately 20 mL of anhydrous THF. Begin stirring. Using a dry syringe, add ~0.2 mL of 1,2-dibromoethane. Gentle warming with a heat gun may be necessary to start the activation, which is confirmed by the sustained evolution of ethylene gas bubbles.[12]
-
Preparation of Halide Solution: While the magnesium is activating, prepare a solution of 1-bromo-5-phenylpentane (11.36 g, 50 mmol) in 80 mL of anhydrous THF in the dropping funnel.
-
Initiation: Once the magnesium activation is evident, add a small portion (~5-10 mL) of the 1-bromo-5-phenylpentane solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate within a few minutes. Signs of initiation include a noticeable exotherm (the solvent will warm and may begin to gently reflux), the solution becoming cloudy and greyish-brown, and the bubbling from activation ceasing as the primary reaction takes over.[16]
-
Formation of the Grignard Reagent: Once the reaction has clearly initiated, add the remainder of the 1-bromo-5-phenylpentane solution dropwise from the funnel. The rate of addition should be carefully controlled to maintain a steady but gentle reflux of the THF solvent.[16] Have an ice-water bath ready to place under the flask to moderate the reaction if the reflux becomes too vigorous.[8] The addition typically takes 45-60 minutes.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, brownish-grey color. The Grignard reagent is now prepared and should be used as soon as possible for the best results.[14]
Characterization: Titration of the Grignard Reagent
The actual concentration of the prepared Grignard reagent is often lower than the theoretical value due to side reactions or impurities. Therefore, it is crucial to determine the accurate molarity via titration before use in a subsequent reaction.[17][18] A simple and reliable method is titration with iodine.
Protocol for Iodine (I₂) Titration
-
Accurately weigh approximately 1.27 g (5.0 mmol) of iodine into a dry 100 mL flask and dissolve it in 20 mL of anhydrous THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add the prepared (5-phenylpentyl)magnesium bromide solution from a syringe or cannula with vigorous stirring. The Grignard reagent reacts with iodine, discharging its deep brown color.
-
The endpoint is reached when the brown color of the iodine just disappears and the solution becomes colorless or slightly yellow/grey.
-
Record the volume of the Grignard reagent added. The concentration is calculated using the stoichiometry of the reaction: 2 RMgBr + I₂ → 2 MgBrI + R-R.
Calculation: Molarity (M) = (moles of I₂ × 2) / (Volume of Grignard solution in L)
Comprehensive Safety Protocol
Grignard reactions present significant hazards that must be managed with stringent safety protocols.[10]
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[8][19] All operations must be conducted in a certified chemical fume hood, away from any ignition sources (flames, hot plates, static discharge).[10] THF can also form explosive peroxides upon storage and should be tested before use.[19]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. If the organic halide is added too quickly, a runaway reaction can occur, leading to violent boiling of the solvent and a potential fire or pressure buildup.[10][20] Always have an ice bath readily available for emergency cooling.[8]
-
Reactivity: Grignard reagents are corrosive and react violently with water, releasing flammable hydrogen gas.[21] They can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Nomex or neoprene) are mandatory at all times.[10]
-
Quenching and Disposal: Unused Grignard reagent must be quenched safely. This is done by slowly and carefully adding the reagent to a stirred, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride (NH₄Cl). Never add water directly to the Grignard reagent. All waste must be disposed of according to institutional guidelines for reactive chemical waste.[14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium. 3. Impure alkyl halide. | 1. Repeat with meticulously dried equipment and fresh anhydrous solvent. 2. Add another small crystal of iodine or a few more drops of DBE. Crush a piece of magnesium with a dry glass rod. 3. Purify the halide by passing it through a short plug of activated alumina. |
| Reaction starts, then stops | 1. Insufficient activation. 2. Addition rate is too slow, causing the reaction to cool and die out. | 1. Apply gentle heat with a heat gun to restart the reaction. 2. Slightly increase the addition rate once initiation is confirmed. |
| Solution turns very dark or black; low yield | 1. Wurtz coupling side reaction (R-Br + R-MgBr → R-R). 2. Overheating during the reaction. | 1. Ensure slow, controlled addition of the halide. Use more dilute conditions if the problem persists.[11] 2. Use an ice bath to maintain a gentle, not vigorous, reflux. |
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. quora.com [quora.com]
- 9. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. acs.org [acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 15. rdchemicals.com [rdchemicals.com]
- 16. prepchem.com [prepchem.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Diethyl ether - Wikipedia [en.wikipedia.org]
- 20. dchas.org [dchas.org]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
How to avoid polyalkylation in Friedel-Crafts synthesis of (5-Bromopentyl)benzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of polyalkylation during the Friedel-Crafts synthesis of (5-Bromopentyl)benzene.
Troubleshooting Guide: Minimizing Polysubstitution
Polyalkylation is a frequent and challenging side reaction in Friedel-Crafts alkylation. This occurs because the initial product, this compound, is more reactive to electrophilic attack than the starting benzene ring.[1][2] The newly added alkyl group is electron-donating, which activates the aromatic ring and promotes further substitution.[3][4] This guide provides strategies to suppress the formation of di- and tri-substituted byproducts.
| Problem Identification | Primary Cause(s) | Recommended Solutions & Protocols |
| High Percentage of Polyalkylated Products (e.g., Di-(5-bromopentyl)benzene) | Product is More Reactive than Starting Material: The mono-alkylated benzene ring is activated, making it a better nucleophile than benzene itself.[5] | 1. Use a Large Excess of Benzene: This is the most common and effective method. By increasing the molar ratio of benzene to the alkylating agent (1-bromo-5-chloropentane or 1,5-dibromopentane), you statistically favor the reaction of the electrophile with the abundant benzene over the mono-substituted product.[3][6] A ratio of 10:1 to 20:1 (Benzene:Alkylating Agent) is a good starting point. 2. Control Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate, including the rate of the second alkylation.[3] Performing the reaction at 0-5°C can significantly improve selectivity for the mono-alkylated product.[7] |
| Low Yield of this compound | Carbocation Rearrangement: Although less likely with a primary halide complex, rearrangements can occur, leading to undesired isomers.[8][9] Inefficient Catalyst Activity: The Lewis acid may be deactivated by moisture or other impurities. | 1. Choose the Correct Alkylating Agent: Use 1-bromo-5-chloropentane. The chlorine atom is less reactive than bromine with AlCl₃, allowing for selective formation of the C-C bond at the bromine-bearing carbon. 2. Ensure Anhydrous Conditions: Use freshly opened or distilled solvents and ensure all glassware is thoroughly dried. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. 3. Consider an Alternative Route (Acylation-Reduction): This is the most robust method to guarantee mono-substitution.[10][11] It involves a two-step process that completely avoids the issue of polyalkylation. (See detailed protocol below). |
| Reaction Fails or is Sluggish | Deactivated Catalyst: As mentioned, moisture is a key issue. Insufficient Catalyst Loading: Not enough Lewis acid to generate the electrophile effectively. | 1. Use a Stoichiometric Amount of a Strong Lewis Acid: For primary alkyl halides, a strong catalyst like AlCl₃ or FeCl₃ is necessary.[12] Use at least 1.1 equivalents relative to the alkylating agent. 2. Check Purity of Reagents: Ensure benzene and the alkylating agent are pure and free of water or alcohol contaminants. |
Frequently Asked Questions (FAQs)
Q1: Why exactly is the this compound product more reactive than benzene?
A1: The pentyl group attached to the benzene ring is an electron-donating group (EDG). It pushes electron density into the aromatic ring via an inductive effect. This increased electron density makes the ring more nucleophilic and thus more susceptible to further attack by the electrophile (the carbocation or its complex with the Lewis acid).[1][4] This inherent reactivity difference is the root cause of polyalkylation.[2][8]
Q2: Can I use 1,5-dibromopentane as the alkylating agent?
A2: While possible, it is not ideal. Using 1,5-dibromopentane increases the risk of forming 1,5-diphenylpentane as a significant byproduct, where two benzene molecules react at both ends of the dibromopentane. A more selective approach is to use an alkylating agent with two different halogens, such as 1-bromo-5-chloropentane. The C-Br bond is more readily cleaved by the Lewis acid (AlCl₃) than the C-Cl bond, directing the alkylation to the desired site.
Q3: What is the optimal temperature for this reaction?
A3: Lower temperatures generally favor mono-alkylation.[3] A starting point of 0°C to 5°C is recommended. While higher temperatures increase the reaction rate, they often do so at the expense of selectivity, leading to more polyalkylation.[7][13] It is crucial to monitor the reaction progress (e.g., by TLC or GC) to find the optimal balance between reaction time and selectivity.
Q4: Are there alternatives to AlCl₃ that are less aggressive and might reduce side reactions?
A4: Yes, milder Lewis acids like FeCl₃ or ZnCl₂ can be used.[14] While they may require slightly higher temperatures or longer reaction times, they can sometimes offer better selectivity and reduce charring or polymerization byproducts. However, for a primary alkyl halide, a potent catalyst like AlCl₃ is often necessary to achieve a reasonable reaction rate.[12]
Q5: How does the Friedel-Crafts Acylation-Reduction pathway completely prevent polyalkylation?
A5: This is a highly effective two-step strategy.[5][10]
-
Acylation: First, you perform a Friedel-Crafts acylation using an acyl halide like 5-bromovaleryl chloride. The product is an aryl ketone, (5-bromo-1-phenylpentan-1-one). The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring, making it less reactive than benzene and thus preventing any further acylation.[11][15]
-
Reduction: The ketone is then reduced to a methylene (-CH₂-) group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][16] This converts the acyl group to the desired pentyl chain, yielding the final mono-substituted product without the risk of polysubstitution.[17]
Visualizing the Reaction Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the primary reaction to form the desired mono-alkylated product versus the competing side reaction that leads to polyalkylation.
References
- 1. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene? [allen.in]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing High-Yield Synthesis of (5-Bromopentyl)benzene
Last Updated: January 4, 2026
Introduction
Welcome to the technical support center for the synthesis of (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for a high yield of this important bifunctional organic intermediate. This compound, also known as 1-Bromo-5-phenylpentane, is a key building block in the synthesis of more complex molecules due to its benzene ring and a terminal bromine atom separated by a pentyl spacer.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only replicate a synthesis but to understand and control it.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, primarily from its common precursor, 5-phenyl-1-pentanol.
Problem 1: Low or No Yield of this compound
Symptoms:
-
After workup and purification, the isolated product mass is significantly lower than the theoretical yield.
-
TLC analysis of the crude reaction mixture shows a large amount of unreacted starting material (5-phenyl-1-pentanol).
Potential Causes & Solutions:
-
Incomplete Reaction: The conversion of an alcohol to an alkyl bromide requires the hydroxyl group (-OH) to be turned into a good leaving group.[2] This is often the rate-limiting step.
-
Insufficient Acid Catalyst (for HBr/H₂SO₄ methods): In methods utilizing hydrobromic acid, a strong acid catalyst like sulfuric acid is often added to protonate the hydroxyl group, forming a better leaving group (water).[3][4] Without sufficient acid, the reaction will be slow or may not proceed to completion.[5]
-
Inadequate Activation (for Appel or PBr₃ methods): In the Appel reaction, triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) are used.[6][7][8] Insufficient amounts of these reagents will lead to incomplete conversion. Similarly, when using phosphorus tribromide (PBr₃), a stoichiometric amount is required for a complete reaction.[7]
-
Low Reaction Temperature: While some methods proceed at room temperature, many require heating (reflux) to overcome the activation energy.[5][9] If the reaction temperature is too low, the reaction rate will be slow, leading to a low yield within a typical timeframe.
-
Short Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[10][11]
-
-
Poor Quality of Reagents:
-
"Wet" Solvents or Reagents: The presence of water can be detrimental, especially in methods like the Appel reaction where intermediates can be hydrolyzed.[8] Ensure all solvents are anhydrous and reagents are stored under appropriate conditions.
-
Degraded Brominating Agent: Some brominating agents can degrade over time. Use fresh or properly stored reagents.
-
-
Loss of Product During Workup:
-
This compound is a relatively non-polar liquid. [1] During aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., n-hexane, dichloromethane).[9] Perform multiple extractions to maximize recovery.
-
Incomplete Phase Separation: Emulsions can form during extraction, trapping the product in the aqueous layer. Using a brine wash can help break emulsions.
-
-
Improper Stoichiometry: Carefully calculate and measure the molar equivalents of all reagents. An excess of the brominating agent is often used to drive the reaction to completion.
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and starting material.
-
NMR or GC-MS analysis of the purified product reveals the presence of impurities.
Potential Causes & Solutions:
-
Elimination Reaction (Formation of Alkenes): Under strongly acidic and high-temperature conditions, elimination of HBr can occur, leading to the formation of phenylpentenes.[12]
-
Ether Formation (Williamson Ether Synthesis): If unreacted 5-phenyl-1-pentanol is present under basic conditions (less common for this specific transformation but possible during workup if not properly neutralized), it can react with the this compound product to form an ether.
-
Ensure Complete Reaction: Drive the initial bromination reaction to completion to minimize the amount of unreacted alcohol.
-
Neutralize Carefully: During workup, ensure the reaction mixture is properly neutralized before extraction.
-
-
Rearrangement Products (Less Common for Primary Alcohols): While primary alcohols like 5-phenyl-1-pentanol are less prone to carbocation rearrangements, it's a possibility under harsh conditions.[14]
Problem 3: Difficulty in Purifying the Product
Symptoms:
-
Column chromatography does not yield a pure product.
-
The product co-elutes with impurities.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: Some side products may have a similar polarity to this compound, making separation by column chromatography challenging.
-
Optimize Solvent System for Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation.[9] A shallow gradient can be effective.
-
Consider Alternative Purification Methods: If column chromatography is ineffective, vacuum distillation may be a viable option, as this compound has a relatively high boiling point (approximately 148°C at 18 mmHg).[1]
-
-
Decomposition on Silica Gel: If the product is sensitive to the acidic nature of silica gel, it may decompose on the column.
-
Neutralize Silica Gel: The silica gel can be washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then dried before use.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
While several methods exist, two common and reliable approaches starting from 5-phenyl-1-pentanol are:
-
Reaction with Hydrobromic Acid (HBr): This is a classic and cost-effective method. Refluxing 5-phenyl-1-pentanol with concentrated hydrobromic acid (e.g., 47-48%) is a common procedure.[9] The addition of a catalytic amount of sulfuric acid can increase the reaction rate.[3][4] This method proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.[2][3]
-
The Appel Reaction: This method uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an organic solvent like dichloromethane.[6][8] It is known for its mild reaction conditions and generally high yields.[13] The reaction proceeds via an Sₙ2 mechanism, which is advantageous for primary alcohols as it minimizes side reactions like rearrangements.[8]
The choice between these methods may depend on the scale of the reaction, cost considerations, and the desired level of purity.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method.[10]
-
Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting material (5-phenyl-1-pentanol). Develop the plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). The product, this compound, will be less polar than the starting alcohol and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of product to starting material.[15]
Q3: What are the optimal workup and purification procedures?
A typical workup procedure involves:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, it is often poured into ice water.
-
Neutralization: If necessary, neutralize the mixture with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture multiple times with a non-polar organic solvent such as n-hexane or dichloromethane.[9][16]
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[9][16]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
The crude product is typically purified by silica gel column chromatography using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[9]
Q4: Can I use other brominating agents like PBr₃ or NBS?
Yes, other brominating agents can be used:
-
Phosphorus Tribromide (PBr₃): This is a common reagent for converting primary and secondary alcohols to alkyl bromides.[7] The reaction typically proceeds via an Sₙ2 mechanism.
-
N-Bromosuccinimide (NBS): In conjunction with triphenylphosphine, NBS can also be used to effect the same transformation as in the Appel reaction.[7]
The choice of reagent will depend on factors such as availability, cost, and the specific requirements of your synthesis.
Q5: What are the key safety precautions for this synthesis?
-
Corrosive Reagents: Many of the reagents used, such as HBr, H₂SO₄, and PBr₃, are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Volatile and Flammable Solvents: Organic solvents like hexane and dichloromethane are flammable. Avoid open flames and work in a well-ventilated area.
-
Exothermic Reactions: Some of these reactions can be exothermic. Add reagents slowly and with cooling if necessary.[16]
III. Experimental Protocols & Data
Protocol 1: Synthesis via Hydrobromic Acid
This protocol is adapted from established procedures for the bromination of primary alcohols.[5][9]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-phenyl-1-pentanol (1.0 eq).
-
Add 48% aqueous hydrobromic acid (2.0-3.0 eq).
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with n-hexane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis via the Appel Reaction
This protocol is based on the general procedure for the Appel reaction.[8][10]
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Add a solution of 5-phenyl-1-pentanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of Methods
| Method | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Hydrobromic Acid | 70-85% | Reflux, acidic | Cost-effective, simple setup | Harsher conditions, potential for side reactions |
| Appel Reaction | 85-95% | 0°C to RT, neutral | High yield, mild conditions, minimal side reactions | More expensive reagents, byproduct removal |
| PBr₃ | 75-90% | 0°C to RT | Good yield, Sₙ2 mechanism | Reagent is moisture-sensitive and corrosive |
IV. Visualizing the Workflow
General Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Decision Tree for Troubleshooting Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. odinity.com [odinity.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Appel Reaction [organic-chemistry.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (5-Bromopentyl)benzene
Welcome to the technical support center for the purification of (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional organic intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, viscous oil. Is this normal, and how do I begin purification?
A1: It is quite common for crude this compound to be a dark oil, especially after synthesis routes like Friedel-Crafts alkylation which may use catalysts that generate colored byproducts. The first step is typically a liquid-liquid extraction to remove inorganic salts and highly polar impurities. A standard workup would involve washing the organic layer with water, a dilute acid or base as needed, and finally with brine to remove excess water.[1][2]
Q2: What are the most common impurities I should expect?
A2: The impurities will largely depend on your synthetic route:
-
Friedel-Crafts Alkylation (using 1,5-dibromopentane and benzene): Expect unreacted 1,5-dibromopentane, and potentially di-substituted benzene (1,5-diphenylpentane).[3]
-
Radical Bromination of Pentylbenzene: Isomeric byproducts, such as 4-bromopentylbenzene, are common due to the reactivity of secondary C-H bonds.[3]
-
Bromination of 5-Phenyl-1-pentanol: The primary impurity will likely be the unreacted starting alcohol.
Q3: I see multiple spots on my TLC plate after an initial workup. What's the best next step?
A3: Multiple spots on a TLC indicate the presence of several compounds with different polarities. Flash column chromatography is the most effective technique to separate these components.[4][5] Distillation can also be an option if the boiling points of the impurities are significantly different from your product.[6]
Q4: Is this compound stable during purification?
A4: this compound is a relatively stable compound. However, like many alkyl halides, it can be sensitive to high temperatures, which may cause decomposition. It is also noted to be air-sensitive, so prolonged storage should be under an inert atmosphere in a cool, dark place.[3] When considering distillation, it is advisable to perform it under reduced pressure to lower the boiling point and minimize thermal stress.[7]
Troubleshooting Guide
This section provides a more detailed approach to common issues encountered during the purification of this compound.
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
-
Observation: A stable emulsion layer forms between the aqueous and organic phases that does not separate after settling.
-
Causality: Emulsions are often caused by the presence of acidic or basic impurities that act as surfactants, or by vigorous shaking that creates very fine droplets.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to coalesce the droplets.
-
Issue 2: Poor Separation in Flash Column Chromatography
-
Observation: Fractions collected from the column are still mixtures of the desired product and impurities, as confirmed by TLC or GC analysis.
-
Causality: This can be due to an inappropriate solvent system, improper column packing, or overloading the column.[5]
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate. For this compound, a non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A reported system is n-hexane-ethyl acetate (100:1).[4]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is generally more reliable than dry packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column as a narrow band.
-
Flow Rate: Maintain a steady and not excessively fast flow rate to allow for proper equilibrium between the stationary and mobile phases.[5]
-
Issue 3: Product is a Persistent Oil, Though Literature Suggests a Solid
-
Observation: The final product remains an oil even after all solvent has been removed. Note: this compound is typically a liquid at room temperature, but this is a common issue for other organic compounds.[3]
-
Causality: The presence of residual solvent or impurities can lower the melting point of a compound.[5]
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Use a high-vacuum pump attached to a rotary evaporator to remove all traces of solvent. Gentle heating may be applied.
-
Re-purification: If the product is still an oil and you suspect impurities, re-purifying by column chromatography is recommended.
-
Characterization: Confirm the identity and purity of your product using analytical techniques such as NMR, GC-MS, or IR spectroscopy. The physical state should match the literature if the compound is pure.
-
Issue 4: Low Yield After Purification
-
Observation: The final isolated mass of pure this compound is significantly lower than the theoretical yield.
-
Causality: Low yields can result from incomplete reactions, mechanical losses during transfers and extractions, or overly aggressive purification steps.
-
Troubleshooting Steps:
-
Review the Reaction: Ensure the initial reaction went to completion by monitoring it with TLC or GC.
-
Extraction Efficiency: During liquid-liquid extraction, ensure you are extracting the aqueous layer multiple times (at least 3x) with the organic solvent to maximize the recovery of your product.[2]
-
Column Chromatography: Avoid using an eluent that is too polar, as this can cause your product to elute too quickly with impurities. Also, ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound
This protocol is designed for the purification of this compound from common, less polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a stock solution of 1% ethyl acetate in n-hexane (v/v).
-
TLC Analysis of Crude Mixture: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in the prepared eluent to confirm the presence of multiple components and determine the Rf of the product.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of glass wool or cotton to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of n-hexane.
-
Carefully pipette this solution onto the top layer of sand.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by periodically spotting the collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield pure this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | 100:1 n-Hexane:Ethyl Acetate | Provides good separation of the non-polar product from common byproducts.[4] |
| Sample Loading | Concentrated in minimal solvent | Ensures a narrow band at the start, leading to better separation.[5] |
| Flow Rate | ~2 inches/minute | A moderate flow rate allows for proper equilibration and good resolution. |
Visualizations
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting the appropriate purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound|14469-83-1| Purity [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Impurity Identification in (5-Bromopentyl)benzene by GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthesis-related impurities I should expect to see in my this compound sample?
A1: The impurities present in your sample are highly dependent on the synthetic route used for its preparation. Common methods include Friedel-Crafts alkylation, radical bromination, and nucleophilic substitution.[1]
-
From Friedel-Crafts Alkylation: This method often utilizes 1,5-dibromopentane and a Lewis acid catalyst like AlCl₃.[1] A primary side-product is 1,5-diphenylpentane , formed by the alkylation of benzene at both ends of the dibromopentane. You may also see isomers of the desired product due to carbocation rearrangements.
-
From Grignard Reactions: If a Grignard reagent was involved in synthesizing a precursor, a common impurity is biphenyl , which forms from the coupling of unreacted bromobenzene with the Grignard reagent.[2][3]
-
Unreacted Starting Materials: It is common to find residual amounts of starting materials such as benzene [4][5], 1,5-dibromopentane , or 5-phenyl-1-pentanol if the reaction did not go to completion.
-
Solvent Residues: Depending on the workup and purification process, residual solvents like diethyl ether [6], toluene [7], or n-hexane [8] may be present.
Q2: I'm seeing a peak with a mass spectrum that has a prominent m/z 91 fragment. What could this be?
A2: A base peak at m/z 91 is highly characteristic of a tropylium ion ([C₇H₇]⁺), which is formed from the rearrangement of a benzyl cation. This is a very common fragment for compounds containing a phenyl group attached to an alkyl chain. This compound itself will show a significant m/z 91 peak.[9] Therefore, this fragment alone is not indicative of an impurity but rather a structural feature of your target molecule and potentially other phenyl-containing impurities.
To differentiate, you must look at the molecular ion peak and other fragments. For this compound, the molecular ion peak will be around m/z 226/228 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[9]
Q3: My peaks are tailing, especially for the main component. What is causing this and how can I fix it?
A3: Peak tailing for halogenated compounds can often be attributed to active sites within the GC system.[10][11] Here are the primary causes and solutions:
-
Active Sites in the Inlet Liner: The glass inlet liner can have silanol groups (-OH) that interact with your analyte.
-
Solution: Replace the liner with a new, deactivated (silanized) one. Using a liner with glass wool can sometimes help trap non-volatile residues but can also be a source of activity if not properly deactivated.[12]
-
-
Column Contamination or Degradation: The front end of the column can accumulate non-volatile residues or the stationary phase can degrade, creating active sites.[11]
-
Solution: Cut off the first 15-30 cm of the column and reinstall it. If the problem persists, the column may need to be replaced.[11]
-
-
Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the injector or detector can create dead volume, leading to tailing.[11]
-
Solution: Ensure a clean, square cut on the column and follow the instrument manufacturer's guidelines for proper installation depth.
-
Q4: I am not getting good separation between suspected isomers. What GC parameters should I adjust?
A4: Optimizing the separation of isomers requires careful consideration of your GC method.
-
Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical factor for selectivity.[13] For separating aromatic isomers, a column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point.[7][14] These phases provide interactions that can differentiate between closely related structures.[13]
-
Temperature Program: A slower oven temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, which can improve resolution. Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min).
-
Column Length: A longer column provides more theoretical plates and thus better resolving power. The resolution improves by a factor of approximately 1.4 when the column length is doubled.[15]
-
Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is at its optimal flow rate for the column dimensions to maximize efficiency.
Q5: What are the characteristic mass fragments I should look for to identify this compound and its potential impurities?
A5: Below is a table summarizing the expected mass fragments.
| Compound Name | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Rationale for Fragmentation |
| This compound | 226/228 (¹⁹Br/⁸¹Br isotopes) | 91, 147 | m/z 91 is the tropylium ion. m/z 147 corresponds to the loss of the bromine radical.[9][16] |
| 1,5-Diphenylpentane | 224 | 91, 133 | m/z 91 is the tropylium ion. m/z 133 represents the loss of a benzyl radical. |
| 1,5-Dibromopentane | 228/230/232 | 149/151, 69 | Loss of one bromine atom. The m/z 69 fragment is the C₅H₉⁺ ion. |
| Benzene | 78 | 77, 51 | The molecular ion is often the base peak. m/z 77 is the phenyl cation from the loss of a hydrogen atom.[4][17] |
| Biphenyl | 154 | 153, 152 | Strong molecular ion peak. |
Note: The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.
Q6: My sample is complex and some polar impurities might be present. Should I consider derivatization?
A6: Derivatization is a chemical modification process to make compounds more suitable for GC analysis.[18][19] It is particularly useful for polar compounds containing active hydrogens (e.g., alcohols, carboxylic acids) that may exhibit poor peak shape or low volatility.[20]
-
When to Derivatize: If you suspect the presence of impurities like 5-phenyl-1-pentanol (a potential precursor), derivatization can significantly improve its chromatography.
-
Common Derivatization Techniques:
-
Silylation: This is the most common method, replacing active hydrogens with a trimethylsilyl (TMS) group.[18][21] Reagents like BSTFA are frequently used.[21] This increases volatility and thermal stability.[19]
-
Acylation: This introduces an acyl group and is useful for compounds with active hydrogens.[20]
-
Alkylation: This is often used for forming esters from carboxylic acids, making them more volatile.[20]
-
Derivatization can improve separation and detection sensitivity, but it also adds a step to your sample preparation and requires careful optimization.[21][22]
Experimental Protocols & Workflows
Recommended GC-MS Method for this compound Analysis
This protocol provides a starting point for your analysis. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Transfer 1 mL of this solution to a 2 mL GC vial.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[14] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C[7] |
| Quadrupole Temp | 150 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 400 amu |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Benzene [webbook.nist.gov]
- 5. Benzene [webbook.nist.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ijpsr.com [ijpsr.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. fishersci.ca [fishersci.ca]
- 14. scribd.com [scribd.com]
- 15. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 22. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Grignard Reagent Formation from (5-Bromopentyl)benzene
Welcome to the technical support center for organometallic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is specifically tailored to troubleshoot the formation of the Grignard reagent from (5-Bromopentyl)benzene, a common yet sometimes temperamental reaction. We will move beyond simple checklists to explore the causality behind each experimental step, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What is the most common reason for initiation failure?
A1: The single most common cause of initiation failure is the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings, which prevents the necessary oxidative insertion of magnesium into the carbon-bromine bond.[1][2] The second most common cause is the presence of trace amounts of water in the solvent, glassware, or starting materials, which will quench the Grignard reagent as it forms.[3][4]
Q2: Why is an ether solvent like THF or Diethyl Ether required?
A2: Ethereal solvents are critical for two main reasons. First, they are aprotic and will not react with the highly basic Grignard reagent.[5][6] Second, the lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a stable complex.[5][6] This solvation is crucial for stabilizing the reagent and keeping it in solution.[7]
Q3: I observe a significant amount of a high-boiling point byproduct. What is it and how can I avoid it?
A3: You are likely observing the product of a Wurtz-type coupling reaction, which in this case would be 1,10-diphenyl-decane (Ph-(CH₂)₁₀-Ph).[8][9] This occurs when a molecule of the already-formed Grignard reagent (Phenylpentylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material, this compound.[7][10] To minimize this, add the this compound solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the dissolved Grignard reagent.[8][9]
Troubleshooting Guide: Reaction Initiation Failure
Failure to initiate is a frustrating but solvable problem. The core of the issue lies in preventing the magnesium metal from reacting with the organic halide.
Q4: My reaction is completely inert. How can I effectively activate the magnesium turnings?
A4: Activating the magnesium is a process of chemically or physically removing the inert MgO layer to expose fresh, reactive metal.[11] Several methods are effective, and the choice often depends on the scale and sensitivity of your reaction.
| Activation Method | Description | Advantages | Disadvantages | Citation |
| Iodine | A small crystal of iodine is added to the Mg/THF suspension. The iodine is thought to etch the MgO layer. The disappearance of the purple/brown color is a good indicator of initiation. | Simple, effective, and provides a visual cue for initiation. | Can lead to trace iodinated byproducts. | [12][13] |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added. It reacts readily with Mg to form ethene gas and MgBr₂, cleaning the surface. This is known as the "entrainment method". | Very effective and reliable; the gaseous byproduct removes itself from the reaction. | Introduces another reagent into the flask. | [12][13][14] |
| Mechanical Agitation | Vigorous stirring of the dry magnesium turnings under an inert atmosphere for several hours before adding solvent can physically break the oxide layer. | Avoids chemical activators, leading to a cleaner reaction. | Can be time-consuming and may not be sufficient for very stubborn reactions. | [11][13] |
| DIBAL-H | A catalytic amount of diisobutylaluminium hydride (DIBAL-H) is added. It reacts with the surface and also scavenges trace water. | Highly effective, allows for initiation at lower temperatures, and acts as a drying agent. | DIBAL-H is pyrophoric and requires careful handling. | [12][15] |
A visual representation of the initiation process and the role of the oxide layer is provided below.
Caption: Logical flow from inactive to active magnesium for Grignard formation.
Troubleshooting Guide: Low Yield & Side Reactions
Once the reaction initiates, the primary challenge becomes maximizing the yield of the desired Grignard reagent while minimizing the formation of byproducts.
Q5: The reaction initiated but the final yield is low. What are the likely side reactions with my specific substrate?
A5: With this compound, the most significant side reaction is the aforementioned Wurtz coupling.[8][9] The mechanism involves the nucleophilic attack of the formed Grignard reagent on the electrophilic carbon of the starting bromide.
Caption: Competing pathways for the consumption of the starting halide.
Solutions to Minimize Wurtz Coupling:
-
Slow Addition: As detailed in A3, add the halide solution dropwise to the vigorously stirring magnesium suspension. This keeps the instantaneous concentration of the halide low.[8]
-
Temperature Control: While initiation may require gentle heating, the reaction is exothermic. Maintain a gentle reflux and avoid excessive temperatures, which can accelerate the rate of the coupling reaction.[8]
-
Solvent Choice: Some studies suggest that 2-Methyltetrahydrofuran (2-MeTHF) can sometimes suppress Wurtz coupling better than THF or diethyl ether.[4][16]
Protocols and Procedures
Protocol 1: Activation of Magnesium with Iodine
This protocol describes a standard and reliable method for activating magnesium turnings on a laboratory scale.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is rigorously dried by flame-drying under vacuum or oven-drying at >120°C for several hours. Cool under a positive pressure of inert gas (Argon or Nitrogen).[2][12]
-
Setup: Assemble the apparatus while it is still warm and maintain a positive flow of inert gas.
-
Magnesium Addition: Add the magnesium turnings and a magnetic stir bar to the flask.
-
Iodine Addition: Add one or two small crystals of iodine. The flask may be gently warmed with a heat gun to sublime the iodine, coating the turnings.[13]
-
Solvent Addition: Add a small portion of the total anhydrous THF, just enough to cover the magnesium.
-
Initiation: Stir the suspension. The initiation is marked by the disappearance of the brown iodine color and the spontaneous onset of reflux (bubbling).[13][17] If it does not start, gently warm the flask. Once initiated, the reaction is exothermic and should be self-sustaining.[2]
Protocol 2: Titration of the Grignard Reagent with Iodine
It is crucial to determine the exact concentration of your prepared Grignard reagent before using it in subsequent steps.[2] This method is quick and reliable.
Materials:
-
Anhydrous THF
-
Anhydrous 1.0 M solution of LiCl in THF
-
Iodine (I₂)
-
Prepared Grignard reagent solution
-
Dry glassware (vial, syringes)
Procedure:
-
Indicator Solution Prep: In a flame-dried vial under inert gas, dissolve ~100 mg of iodine in 1.0 mL of the 0.5 M LiCl solution in THF. This produces a dark brown solution.[18]
-
Cooling: Cool the indicator solution to 0 °C in an ice bath.
-
Titration: While stirring, slowly add the Grignard reagent solution dropwise via a 1 mL syringe.[18]
-
Endpoint: The endpoint is reached when the solution undergoes a sharp color change from dark brown to colorless (or a persistent light yellow).[2][18]
-
Calculation: Record the volume (V) of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂.
-
Molarity (M) = (moles of I₂) / (Volume of Grignard in L)
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
-
Replication: Repeat the titration at least once to ensure an accurate and reproducible result.[2]
Troubleshooting Flowchart: A Self-Validating System
For a systematic approach to debugging your experiment, follow this logical workflow.
Caption: A step-by-step decision tree for troubleshooting initiation failure.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions in the synthesis of (5-Bromopentyl)benzene
Welcome to the technical support center for the synthesis of (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional organic intermediate in their synthetic workflows.[1] Here, we address common challenges and frequently asked questions to help you minimize side reactions and optimize your product yield and purity.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Significant formation of an alkene byproduct, presumably 5-phenyl-1-pentene, is observed.
Q: My reaction is generating a significant amount of an elimination byproduct. What is causing this, and how can I favor the desired substitution reaction?
A: The formation of 5-phenyl-1-pentene is a classic example of a competing elimination reaction (E2 or E1) alongside the desired nucleophilic substitution.[2] This is particularly prevalent when using a strong, sterically hindered base or when applying excessive heat.[3] The mechanism involves the abstraction of a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.
Root Cause Analysis & Mitigation Strategies:
-
Choice of Base/Nucleophile: Strong, bulky bases like potassium tert-butoxide (KOtBu) are known to favor elimination.[3][4] If your synthesis involves a nucleophilic substitution step, opt for a less sterically hindered and less basic nucleophile where possible.
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[2][5] It is crucial to maintain the lowest effective temperature for your reaction. Consider running trials at lower temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents, such as DMSO or DMF, can favor SN2 reactions, while polar protic solvents may promote SN1 and E1 pathways. For E2 reactions, a less polar solvent might be preferable.
Protocol 1: Minimizing Elimination in Nucleophilic Substitution Reactions
-
Reagent Selection: If applicable to your synthesis, choose a nucleophile with lower basicity. For instance, if attempting to introduce an oxygen nucleophile, consider using a carboxylate salt over an alkoxide.
-
Temperature Management: Maintain a consistent and controlled temperature. Start with a lower temperature (e.g., room temperature or below) and only gradually increase it if the reaction rate is insufficient.
-
Solvent Choice: Utilize a polar aprotic solvent like acetone or acetonitrile for SN2 reactions to minimize competing elimination.
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Base/Nucleophile | Weakly basic, good nucleophile | Strong, sterically hindered base |
| Temperature | Lower temperatures | Higher temperatures[5] |
| Solvent | Polar aprotic | Less polar |
| Substrate | Primary alkyl halide | Tertiary alkyl halide (for E2) |
Diagram 1: Competing SN2 and E2 Pathways
Caption: Decision workflow for minimizing elimination side reactions.
Issue 2: Formation of 1,10-diphenylldecane and other high molecular weight impurities during Grignard reagent formation.
Q: I am attempting to form a Grignard reagent from this compound, but I'm observing significant amounts of a coupling byproduct. How can I prevent this?
A: The formation of 1,10-diphenyldecane is a result of a Wurtz-type coupling reaction.[6][7] This occurs when the newly formed Grignard reagent (phenylpentylmagnesium bromide) reacts with the starting material, this compound.[6][7] This side reaction is particularly favored at higher concentrations of the alkyl halide and at elevated temperatures.[8][9]
Root Cause Analysis & Mitigation Strategies:
-
Slow Addition of Alkyl Halide: The concentration of the unreacted alkyl halide should be kept to a minimum. This is best achieved by the slow, dropwise addition of the this compound solution to the magnesium turnings.[7]
-
Temperature Control: Grignard reagent formation is an exothermic process.[8] It is critical to control the reaction temperature to prevent localized heating, which can accelerate the Wurtz coupling. An ice bath should be readily available to manage the reaction's exotherm.
-
Solvent Choice: While THF is a common solvent for Grignard reactions, for some substrates, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling.[10][11]
-
Magnesium Activation: Ensure the magnesium surface is activated to promote a prompt initiation of the Grignard formation, thus reducing the time the alkyl halide is in contact with the forming Grignard reagent. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]
Protocol 2: Minimizing Wurtz Coupling in Grignard Reagent Formation
-
Apparatus Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen.[8]
-
Magnesium Activation: To the magnesium turnings in the reaction flask, add a small crystal of iodine.
-
Slow Addition: Add the solution of this compound in anhydrous ether dropwise to the stirred suspension of magnesium turnings. Maintain a gentle reflux.
-
Temperature Control: Use an ice bath to control the exotherm and maintain a steady reaction rate. Avoid allowing the reaction to become too vigorous.[8]
-
Dilution: Using a sufficient volume of solvent can help to keep the concentration of the reactants low, further disfavoring the bimolecular Wurtz coupling.
| Parameter | Condition to Minimize Wurtz Coupling | Potential Issues |
| Addition Rate | Slow, dropwise addition of alkyl halide | Reaction may be slow to initiate |
| Temperature | Controlled, gentle reflux (use of ice bath) | Low temperatures may hinder initiation |
| Solvent | Diethyl ether or 2-MeTHF may be superior to THF | Solvent choice can affect Grignard solubility |
| Concentration | High dilution | Lower reaction throughput |
Diagram 2: Wurtz Coupling Side Reaction
Caption: Formation of the Wurtz coupling side product.
Frequently Asked Questions (FAQs)
Q1: I am considering a Friedel-Crafts alkylation of benzene with 1,5-dibromopentane to synthesize this compound. What are the potential pitfalls of this approach?
A1: While feasible, the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane presents several challenges.[1] Firstly, polyalkylation is a common side reaction in Friedel-Crafts alkylations, as the initial product, this compound, is more reactive than benzene itself.[12][13] This can lead to the formation of di- and polysubstituted benzene derivatives. Secondly, carbocation rearrangements can occur, although with a primary halide this is less likely unless a strong Lewis acid and higher temperatures are used.[14][15] To favor mono-alkylation, a large excess of benzene should be used.
Q2: How can I purify this compound from non-polar byproducts like 1,10-diphenyldecane?
A2: Purification can typically be achieved by silica gel column chromatography.[16] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 100:1 hexane:ethyl acetate), should allow for the separation of the more polar this compound from the non-polar hydrocarbon byproducts.[16]
Q3: Are there alternative synthetic routes to this compound that might avoid some of these side reactions?
A3: An alternative approach involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable electrophile. For instance, reaction with a 1,5-dihaloalkane where one halogen is more reactive than the other (e.g., 1-bromo-5-iodopentane) could provide a more selective synthesis. Another possibility is the reaction of phenylmagnesium bromide with a cyclic ether like tetrahydropyran in the presence of a Lewis acid, followed by conversion of the resulting alcohol to the bromide.
Q4: My synthesis involves the use of 1,5-dibromopentane. Is there a risk of intramolecular cyclization?
A4: Yes, with 1,5-dibromopentane, there is a possibility of intramolecular reactions, especially in the presence of a nucleophile or base that can react at both ends of the molecule.[17] This could lead to the formation of cyclic byproducts. The likelihood of this depends on the specific reaction conditions and the nature of the other reagents present.
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis routes of this compound [benchchem.com]
- 17. Page loading... [wap.guidechem.com]
Technical Support Center: Improving Selectivity in Nucleophilic Substitution Reactions of (5-Bromopentyl)benzene
Welcome to the technical support center for optimizing nucleophilic substitution reactions on (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction selectivity. By understanding the interplay of various factors, you can effectively steer your reaction towards the desired substitution product while minimizing unwanted side reactions.
This compound is a primary alkyl halide, a class of substrates that are good candidates for bimolecular nucleophilic substitution (SN2) reactions.[1][2] However, competing elimination (E2) and even unimolecular substitution (SN1) or elimination (E1) pathways can lead to complex product mixtures, reducing the yield and purity of the target compound.[3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide & FAQs
Q1: My reaction is yielding a significant amount of an elimination byproduct, 5-phenyl-1-pentene. How can I favor the substitution product?
This is a classic case of competition between substitution (SN2) and elimination (E2) pathways.[4] Several factors can be adjusted to strongly favor substitution.
-
Temperature: Elevated temperatures thermodynamically favor elimination reactions.[5] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring elimination.[5]
-
Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C.
-
-
Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases are more likely to act as a base and abstract a proton (favoring E2) rather than act as a nucleophile and attack the sterically accessible primary carbon (favoring SN2).[6]
-
Recommendation: If your nucleophile is also a strong base (e.g., an alkoxide), use a less sterically hindered version. For example, use sodium methoxide instead of potassium tert-butoxide. If possible, use a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).
-
-
Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile.
-
Recommendation: Use a polar aprotic solvent like DMSO, DMF, or acetone.[7][8][9] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive, promoting the SN2 pathway.[8][10] Polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and can favor elimination.[8][11]
-
Q2: I am observing a mixture of products, suggesting both SN1 and SN2 reactions are occurring. How can I ensure the reaction proceeds exclusively via the SN2 pathway?
While this compound is a primary alkyl halide and should strongly favor the SN2 pathway, certain conditions can promote an SN1-like character, especially if carbocation rearrangement is possible or if a weak nucleophile is used.[1][12]
-
Nucleophile Concentration and Strength: The SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[2] The SN1 reaction rate, however, is only dependent on the substrate concentration.
-
Recommendation: Use a high concentration of a strong nucleophile.[13] Strong nucleophiles (typically anions like CN⁻, N₃⁻, OH⁻, OR⁻) will favor the SN2 pathway by attacking the electrophilic carbon before the C-Br bond can ionize to form a carbocation.[7][14] Weak, neutral nucleophiles like water or alcohols favor SN1 reactions.[15]
-
-
Solvent: Polar protic solvents (water, ethanol, methanol) stabilize the carbocation intermediate of the SN1 pathway and the leaving group, thus favoring this mechanism.[10]
Q3: What is the best solvent for performing an SN2 reaction on this compound?
The ideal solvent for an SN2 reaction must dissolve the ionic nucleophile while not hindering its reactivity.
-
Polar Aprotic Solvents are Superior: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are the best choices.[7][8][9] They possess a significant dipole moment to dissolve salts but lack acidic protons.[9] This means they do not form strong hydrogen bonds with the anionic nucleophile, leaving it highly reactive and available to participate in the SN2 attack.[8][10]
-
Why to Avoid Other Solvents:
-
Polar Protic Solvents (e.g., ethanol, water): These solvents will solvate the nucleophile through hydrogen bonding, creating a "cage" around it and reducing its nucleophilicity, which slows down the SN2 reaction.[8][11]
-
Nonpolar Solvents (e.g., hexane, benzene): These solvents will not effectively dissolve most ionic nucleophiles (like NaCN or NaN₃), leading to a heterogeneous mixture and a very slow or non-existent reaction.[9]
-
| Solvent | Type | Relative Rate of SN2 Reaction | Dielectric Constant (ε) |
| Methanol | Polar Protic | 1 | 32.7 |
| Ethanol | Polar Protic | ~0.5 | 24.6 |
| Acetone | Polar Aprotic | ~500 | 20.7 |
| DMF | Polar Aprotic | ~1,200 | 36.7 |
| DMSO | Polar Aprotic | ~2,800 | 46.7 |
| Data adapted from comparative studies on SN2 reaction rates.[7][16] |
Q4: How does temperature influence the selectivity between substitution and elimination?
Temperature is a critical parameter for controlling selectivity.
-
Lower Temperatures Favor Substitution: Nucleophilic substitution reactions generally have a lower activation energy than elimination reactions.[17] As you increase the temperature, a greater proportion of molecules will have sufficient energy to overcome the higher activation energy barrier for elimination.[5]
-
Thermodynamic Considerations: Elimination reactions typically have a greater positive change in entropy (ΔS) because they produce more product molecules than reactants (e.g., one alkyl halide molecule and one base molecule become one alkene, one conjugate acid, and one halide ion).[5] According to the Gibbs free energy equation (ΔG = ΔH – TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[5]
Workflow & Mechanism Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for diagnosing and resolving poor selectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis of (5-Azidopentyl)benzene via SN2 Reaction
Application: This protocol describes the synthesis of an alkyl azide, a versatile intermediate for "click chemistry" or for reduction to a primary amine.[18][19] The use of a strong, non-basic nucleophile (N₃⁻) in a polar aprotic solvent at a moderate temperature ensures high selectivity for the SN2 product.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Safety Precautions:
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive salts).[19]
-
Organic azides are potentially explosive. Avoid heating to high temperatures or subjecting them to shock.[19]
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
To the stirred solution, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).
-
Extract the aqueous layer with diethyl ether (3 x 2 volumes of the reaction mixture).
-
Combine the organic extracts and wash with brine (1 x 1 volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude (5-Azidopentyl)benzene. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 6-Phenylhexanenitrile via SN2 Reaction
Application: This protocol details the formation of a nitrile, which extends the carbon chain by one carbon and can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically performed in an ethanolic solution under reflux.[20][21]
Materials:
-
This compound
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol
-
Water
Safety Precautions:
-
Cyanide salts are extremely toxic and can be absorbed through the skin. Always handle them in a fume hood with appropriate PPE. Quench any residual cyanide in the aqueous waste with bleach before disposal.[22]
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Prepare a solution of potassium cyanide (1.3 eq) in a mixture of ethanol and water (e.g., 80:20 ethanol:water). Using a purely aqueous solvent can lead to the formation of the corresponding alcohol as a side product.[21]
-
Add this compound (1.0 eq) to the flask.
-
Add the ethanolic potassium cyanide solution to the flask.
-
Heat the mixture to reflux (the boiling point of the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-phenylhexanenitrile. Purification can be achieved via vacuum distillation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chemistrystudent.com [chemistrystudent.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Catalyst Selection for Intramolecular Friedel-Crafts Reaction of (5-Bromopentyl)benzene
Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of (5-Bromopentyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for this specific transformation, which is a key step in the synthesis of tetralin and its derivatives.
Reaction Overview: The Intramolecular Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts reaction of this compound is an electrophilic aromatic substitution where the alkyl halide chain attacks the benzene ring to form a six-membered ring, yielding 1,2,3,4-tetrahydronaphthalene (tetralin).[1][2] The choice of catalyst is critical for the success of this reaction, influencing yield, purity, and reaction conditions.[3][4]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Reaction pathway for the intramolecular Friedel-Crafts cyclization.
Catalyst Selection Guide & FAQs
The selection of an appropriate catalyst is paramount. Here, we address common questions regarding catalyst choice and performance.
Q1: What are the most common catalysts for the intramolecular Friedel-Crafts cyclization of this compound, and how do they compare?
A1: The most frequently employed catalysts are Lewis acids, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being the traditional choices.[3][4][5] However, other Lewis acids and solid acid catalysts are also utilized.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a non-polar solvent like CS₂ or CH₂Cl₂.[6] | High reactivity, often leading to good yields. | Highly sensitive to moisture, can lead to side reactions if not handled carefully.[7][8] |
| Ferric Chloride (FeCl₃) | Anhydrous conditions, can be used in various solvents.[9][10][11] | Generally milder than AlCl₃, less prone to side reactions, and more cost-effective.[12] | May require higher temperatures or longer reaction times compared to AlCl₃.[11] |
| Indium(III) Catalysts (e.g., InCl₃) | Can be effective in milder conditions and may tolerate some functional groups.[13] | High efficiency and unique halophilic properties.[13] | Higher cost compared to AlCl₃ and FeCl₃. |
| Solid Acid Catalysts (e.g., Zeolites, Clays) | Often used in continuous flow or high-temperature batch processes.[14][15][16][17] | Easy to separate from the reaction mixture, recyclable, and environmentally friendlier.[14][16][17] | Can have lower activity than homogeneous catalysts and may require higher temperatures.[18] |
Q2: Why are anhydrous conditions so critical when using Lewis acid catalysts like AlCl₃?
A2: Lewis acids like AlCl₃ react vigorously with water.[8] This reaction deactivates the catalyst by forming aluminum hydroxides, rendering it ineffective for the Friedel-Crafts reaction.[8] Therefore, all glassware must be flame-dried, and solvents and reagents must be anhydrous to ensure the catalyst's activity and achieve a good yield.[7]
Q3: Can I use a catalytic amount of AlCl₃ for this reaction?
A3: While Friedel-Crafts alkylations can sometimes be catalytic, intramolecular reactions often require a stoichiometric amount of the Lewis acid.[1] This is because the product, tetralin, can form a complex with the AlCl₃, effectively sequestering the catalyst.[7] It is recommended to start with at least one equivalent of the Lewis acid.
Q4: I'm concerned about the harshness of AlCl₃. Are there milder alternatives for sensitive substrates?
A4: Yes, if your substrate contains sensitive functional groups, using a milder Lewis acid is advisable. Ferric chloride (FeCl₃) is a good starting point as it is less aggressive than AlCl₃.[12] Indium(III) salts have also been shown to be remarkably mild and efficient for intramolecular Friedel-Crafts cyclizations.[13] Additionally, heterogeneous catalysts like montmorillonite clay can be effective under specific conditions.[15][18]
Troubleshooting Guide
Encountering issues in the lab is common. This section provides a structured approach to troubleshooting your intramolecular Friedel-Crafts reaction.
Caption: A stepwise workflow for troubleshooting low yields.
Problem 1: Low to no conversion of starting material.
-
Possible Cause: Inactive catalyst due to moisture.[7]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or inert gas. Use freshly opened anhydrous solvents and ensure the Lewis acid is a fine, free-flowing powder.
-
-
Possible Cause: Insufficient catalyst loading.
-
Solution: For intramolecular reactions, stoichiometric amounts of the Lewis acid are often necessary.[1] Try increasing the catalyst loading to 1.1-1.5 equivalents.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[6] Conversely, some reactions may need to be cooled to prevent decomposition. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40 °C).
-
Problem 2: Formation of multiple products or charring.
-
Possible Cause: The reaction is too vigorous.
-
Solution: This is common with highly reactive catalysts like AlCl₃. Consider switching to a milder catalyst such as FeCl₃.[12] Alternatively, perform the reaction at a lower temperature and add the catalyst portion-wise to control the reaction rate.
-
-
Possible Cause: Carbocation rearrangement.
-
Solution: While less common in forming a stable six-membered ring, rearrangements can occur.[19] This is an inherent limitation of Friedel-Crafts alkylations.[20] In such cases, an alternative synthetic route, such as an intramolecular Friedel-Crafts acylation followed by reduction, might be necessary.[21]
-
Experimental Protocols
Protocol 1: Intramolecular Cyclization of this compound using AlCl₃
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
-
Reagent Preparation: In the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane via syringe.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction: Cool the flask in an ice bath (0 °C). Add the solution of this compound dropwise to the stirred suspension of AlCl₃ over 30 minutes.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), slowly quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. FR2174770A1 - Para isopropylacetophenone prepn - by friedel crafts reaction using ferric chloride - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Friedel Crafts Reactions Revisited: Some Applications in Heteroge...: Ingenta Connect [ingentaconnect.com]
- 18. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
Managing carbocation rearrangements in (5-Bromopentyl)benzene synthesis
Welcome to the technical support resource for managing the synthesis of (5-Bromopentyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to carbocation rearrangements during electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high-yield, high-purity synthesis of your target molecule.
Section 1: Frequently Asked Questions (FAQs) - The Root of the Problem
This section addresses the fundamental principles governing the synthesis and the common pitfalls associated with it.
Q1: I am attempting a Friedel-Crafts alkylation of benzene with 1-bromo-5-chloropentane (or 1,5-dibromopentane) and AlCl₃, but my yield of this compound is low, and I'm seeing a complex mixture of isomers. What is happening?
A1: You are observing a classic and well-documented limitation of the Friedel-Crafts alkylation reaction: carbocation rearrangement.[1][2][3] The reaction proceeds by generating a carbocation electrophile.[4][5] In your case, the Lewis acid (AlCl₃) abstracts a halide from the pentyl chain, aiming to form a primary carbocation. However, primary carbocations are highly unstable.[6][7] The reaction intermediate will rapidly rearrange via a series of 1,2-hydride shifts to form more stable secondary carbocations before attacking the benzene ring.[4][8] This results in a mixture of constitutional isomers where the benzene ring is attached to internal carbons of the pentyl chain, rather than the desired terminal position.
Q2: Why doesn't the carbocation just react with benzene immediately?
A2: The rate of intramolecular rearrangement (hydride shifts) is often faster than the rate of the intermolecular alkylation of benzene. The energy barrier for a primary carbocation to rearrange to a more stable secondary carbocation is very low. This kinetic preference for rearrangement means that by the time the electrophile encounters a benzene molecule, it has likely already isomerized.[7][9]
Q3: Can I prevent this rearrangement by simply changing the reaction conditions, like using a lower temperature or a milder Lewis acid?
A3: While modifying reaction conditions can sometimes influence product distribution, it is generally ineffective for preventing the rearrangement of primary alkyl halides in Friedel-Crafts alkylations.[1][3] Lowering the temperature may slow both the desired reaction and the rearrangement, often leading to poor overall conversion. Milder Lewis acids may not be potent enough to generate the carbocation in the first place, also resulting in low yields. For substrates prone to rearrangement, a different synthetic strategy is almost always required.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides direct solutions to specific experimental problems.
| Problem Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Low yield of this compound; GC-MS analysis shows multiple phenylpentyl bromide isomers. | Carbocation Rearrangement: The primary carbocation formed from the alkyl halide undergoes 1,2-hydride shifts to more stable secondary carbocations prior to aromatic substitution.[2][4][8] | Implement the Friedel-Crafts Acylation-Reduction Pathway. This is the most robust and widely accepted solution.[8][10] By first performing a Friedel-Crafts acylation using 5-bromopentanoyl chloride, you generate a resonance-stabilized acylium ion.[11][12] This ion does not rearrange. The resulting ketone is then reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[10][13] |
| Reaction fails to proceed or gives very low conversion. | 1. Deactivated Benzene Ring: Friedel-Crafts reactions fail on strongly deactivated aromatic rings (e.g., nitrobenzene).[2][3]2. Insufficiently Potent Lewis Acid: The chosen Lewis acid is not strong enough to generate the electrophile.[3] | 1. Ensure Starting Aromatic is Not Deactivated. This is not an issue for benzene itself but is critical for substituted analogs.2. Use a Stoichiometric Amount of a Strong Lewis Acid. For acylations, a stoichiometric amount of AlCl₃ is necessary because the product ketone complexes with the catalyst.[10] |
| Polyalkylation is observed, leading to disubstituted and trisubstituted benzene byproducts. | Product is More Reactive than Starting Material: The alkyl group of the product is an activating group, making the product more nucleophilic and susceptible to further alkylation than the starting benzene.[1][2] | 1. Use a Large Excess of Benzene. This increases the probability that the electrophile will react with the starting material rather than the product.2. Switch to Friedel-Crafts Acylation. The acyl group of the acylation product is electron-withdrawing and deactivates the ring, effectively preventing further reactions.[2][10] |
Section 3: Visualizing the Reaction Pathways
Understanding the competing reaction mechanisms is key to troubleshooting.
Caption: Competing pathways in Friedel-Crafts alkylation.
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedure for (5-Bromopentyl)benzene Grignard Reactions
Welcome to the Technical Support Center for Grignard reaction workups, with a specific focus on the quenching of reactions involving (5-Bromopentyl)benzene Grignard. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful isolation of your target compounds.
Quick Start: Standard Quenching Protocol
For a standard this compound Grignard reaction, the recommended quenching procedure involves the slow, controlled addition of a quenching agent to the reaction mixture at a low temperature. The choice of quenching agent is critical and depends on the stability of your final product.
| Quenching Agent | Application | Considerations |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Preferred Method. Ideal for acid-sensitive products. It acts as a weak proton source to protonate the alkoxide intermediate without causing acid-catalyzed side reactions like elimination.[1][2] | Minimizes the formation of insoluble magnesium hydroxide precipitates, facilitating a cleaner workup.[1] |
| Dilute Aqueous Acid (e.g., 1M HCl, 10% H₂SO₄) | Suitable for products that are not acid-sensitive. Effectively dissolves magnesium salts, leading to a clear biphasic mixture. | Caution: Can cause dehydration of tertiary alcohols to form alkenes, especially with strong acids.[3] The reaction with residual magnesium can be highly exothermic and produce flammable hydrogen gas.[3] |
| Water | Can be used, but often leads to the formation of thick, gelatinous magnesium hydroxide precipitates, which can complicate product extraction.[4] | The high reactivity of Grignard reagents with water can lead to a violent, uncontrolled quench if not added slowly and with adequate cooling.[5][6] |
Troubleshooting Guide
This section addresses common issues encountered during the quenching and workup of this compound Grignard reactions in a question-and-answer format.
Q1: My reaction is violently exothermic and difficult to control upon adding the quenching agent. What's happening and how can I prevent this?
A1: A highly exothermic quench is a common and dangerous issue, often caused by the rapid reaction of the highly reactive Grignard reagent with the quenching agent.[7] The primary causes are:
-
Too Rapid Addition of Quenching Agent: Adding the quenching agent too quickly leads to a rapid buildup of heat.
-
Insufficient Cooling: Inadequate cooling of the reaction flask prevents effective heat dissipation.[4]
-
Highly Concentrated Reaction Mixture: A concentrated reaction mixture can lead to a more vigorous reaction.
Recommended Actions:
-
Ensure Adequate Cooling: Before and during the entire quenching process, immerse the reaction flask in an ice-water bath.[5][6]
-
Slow, Dropwise Addition: Use an addition funnel to add the quenching solution dropwise while vigorously stirring the reaction mixture.[4][5]
-
Monitor the Temperature: If possible, monitor the internal temperature of the reaction. Pause the addition if the temperature rises rapidly.
-
Dilute the Reaction Mixture: Before quenching, consider diluting the reaction mixture with more anhydrous solvent (e.g., THF, diethyl ether) to reduce the concentration of the Grignard reagent.
Q2: I'm observing a thick, unfilterable white precipitate during my workup, leading to low product yield. How can I resolve this?
A2: The formation of a thick precipitate is a classic sign of insoluble magnesium salts, such as magnesium hydroxide (Mg(OH)₂) and magnesium alkoxide salts. These can physically trap your desired product, making extraction difficult and reducing your yield.
Troubleshooting Magnesium Salt Precipitation:
| Issue | Root Cause | Recommended Action |
| Thick, Gelatinous Precipitate | Formation of insoluble magnesium hydroxide when using water as the primary quenching agent. | Use a saturated aqueous solution of ammonium chloride or a dilute acidic solution (e.g., 1M HCl) to quench the reaction. These reagents form more soluble magnesium salts.[1][4] |
| Persistent Emulsion | The presence of finely dispersed magnesium salts at the interface of the aqueous and organic layers can lead to the formation of a stable emulsion, complicating phase separation. | Add more organic solvent and/or brine (saturated aqueous NaCl solution) to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help. |
Q3: My final product is contaminated with a significant amount of a nonpolar impurity. What is it and how can I avoid it?
A3: A common nonpolar byproduct in Grignard reactions is a homocoupling product, in this case, 1,10-diphenyl-decane, formed from the reaction of the this compound Grignard reagent with unreacted this compound. Another possibility is the formation of biphenyl if bromobenzene was used as an initiator or is present as an impurity.[8][9][10]
Minimizing Biphenyl and Homocoupling Byproducts:
-
Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[9]
-
Controlled Temperature: Maintain a gentle reflux during the Grignard formation. Excessively high temperatures can favor the formation of coupling byproducts.[8][9]
-
Use of High-Purity Reagents: Ensure that the magnesium turnings and the this compound are of high purity to avoid side reactions.[11]
-
Purification: These nonpolar byproducts can often be removed from the desired product by column chromatography or, in some cases, by trituration with a nonpolar solvent like petroleum ether.[8]
Experimental Protocols
Protocol 1: Standard Quenching with Saturated Ammonium Chloride
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Slow Addition: Slowly add a saturated aqueous solution of ammonium chloride dropwise via an addition funnel with vigorous stirring.
-
Monitoring: Monitor the reaction for any exotherm. If the reaction becomes too vigorous, temporarily stop the addition.
-
Completion: Continue adding the ammonium chloride solution until no further reaction (e.g., bubbling, heat generation) is observed.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Dilute Hydrochloric Acid
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Slow Addition: Cautiously and slowly add 1M hydrochloric acid dropwise with vigorous stirring. Be aware of potential hydrogen gas evolution.[3]
-
Dissolution of Salts: Continue adding the acid until all the magnesium salts have dissolved and the mixture becomes a clear, biphasic solution.
-
Workup: Proceed with the standard aqueous workup and extraction as described in Protocol 1.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for quenching a this compound Grignard reaction.
Caption: Decision tree for selecting a quenching agent.
Frequently Asked Questions (FAQs)
Q: Why is it crucial to perform the quenching at a low temperature? A: Grignard reagents are highly reactive and their reaction with protic sources is very exothermic.[12] Performing the quench at a low temperature (e.g., 0 °C) helps to control the reaction rate, dissipate the generated heat, and prevent the solvent from boiling, which could lead to a dangerous runaway reaction.[5][6]
Q: Can I use a strong, concentrated acid to quench my reaction? A: It is strongly advised not to use concentrated acids for quenching. The reaction between a strong acid and any unreacted magnesium metal can be extremely violent and produce large volumes of flammable hydrogen gas, creating a significant explosion risk.[3] Additionally, strong acids can promote undesirable side reactions such as the dehydration of alcohol products.[3]
Q: What is the purpose of a brine wash during the workup? A: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) helps to remove the majority of the dissolved water from the organic phase before the final drying step with a solid drying agent (like Na₂SO₄ or MgSO₄). This makes the drying process more efficient. It can also help to break up emulsions that may have formed.
Q: How can I confirm that my Grignard reagent has formed before quenching? A: While a visual change (cloudiness, bubbling) is a good indicator, a more definitive test is to take a small aliquot of the reaction mixture and quench it with a drop of iodine (I₂) in THF. The disappearance of the purple iodine color indicates the presence of the Grignard reagent.[4] Alternatively, quenching a small sample with D₂O and analyzing by NMR or mass spectrometry for deuterium incorporation can confirm its formation.[4]
Q: Are there any specific concerns with the this compound Grignard reagent? A: While the pentyl chain is generally unreactive, it's important to be aware of the possibility of intramolecular reactions if your electrophile has a reactive site that could be attacked by the Grignard reagent in a way that forms a cyclic product. However, for a simple quenching to the corresponding hydrocarbon, this is not a concern.
Safety First: Essential Precautions
-
Exothermic Reaction: Always be prepared for a highly exothermic reaction. Use an ice bath and add the quenching agent slowly.[4][12]
-
Flammable Solvents: Grignard reactions are conducted in highly flammable ethereal solvents. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.[7][12]
-
Hydrogen Gas Evolution: Quenching with acids will produce flammable hydrogen gas. Ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[4]
This technical guide provides a comprehensive overview of the workup procedure for this compound Grignard reactions. By understanding the principles behind each step and being prepared for potential issues, you can significantly improve the success and safety of your experiments.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rroij.com [rroij.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gauthmath.com [gauthmath.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. brainly.com [brainly.com]
- 12. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Bromopentyl)benzene and (6-bromohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Alkyl Chain, A Tale of Two Reactivities
In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel therapeutic agents, the choice of a bifunctional linker molecule can profoundly influence the outcome of a synthetic route. (5-Bromopentyl)benzene and (6-bromohexyl)benzene, two seemingly similar ω-phenylalkyl bromides, offer a compelling case study in how a single methylene unit can dictate reaction pathways and efficiencies. This guide provides an in-depth, objective comparison of the reactivity of these two critical building blocks, supported by established chemical principles and experimental insights. Our focus will be on the key reaction types encountered in drug development and complex molecule synthesis: nucleophilic substitution, elimination, and intramolecular cyclization reactions. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction conditions, maximize yields, and predict potential side products.
Structural and Electronic Considerations: The Foundation of Reactivity
At first glance, this compound and (6-bromohexyl)benzene differ only by a single carbon in their alkyl chains. However, this seemingly minor variation has significant implications for the steric and electronic environment of the reactive C-Br bond, and for the potential of the phenyl group to participate in intramolecular reactions.
| Feature | This compound | (6-bromohexyl)benzene |
| Chemical Formula | C₁₁H₁₅Br | C₁₂H₁₇Br |
| Molecular Weight | 227.14 g/mol | 241.17 g/mol |
| Alkyl Chain Length | 5 carbons | 6 carbons |
| Potential for Intramolecular Cyclization | Formation of a 5-membered ring (indane derivative) or 6-membered ring (tetralin) | Formation of a 6-membered ring (tetralin derivative) or 7-membered ring (benzosuberane) |
The primary bromoalkane functionality in both molecules suggests a predisposition towards Sₙ2 reactions. However, the increased chain length in (6-bromohexyl)benzene introduces greater conformational flexibility, which can influence the approach of a nucleophile. Furthermore, the proximity of the phenyl ring allows for the possibility of intramolecular Friedel-Crafts alkylation, a reaction whose outcome is highly dependent on the resulting ring size.
Comparative Reactivity Analysis: A Deeper Dive
Nucleophilic Substitution (Sₙ2) Reactions: The Impact of Chain Length
Both this compound and (6-bromohexyl)benzene are primary alkyl bromides and are thus expected to readily undergo Sₙ2 reactions. In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside in a concerted step. The rate of this reaction is sensitive to steric hindrance around the reaction center.
While both molecules have unbranched alkyl chains, computational studies on analogous bromoalkanes have shown that increasing the alkyl chain length leads to a decrease in the Sₙ2 reaction rate. This is attributed to an increase in the activation energy barrier. A study on the halogen exchange reactions of bromoalkanes demonstrated that the activation barrier in aqueous solution increases from propyl bromide (23.28 kcal/mol) to hexyl bromide (26.50 kcal/mol)[1]. This suggests that This compound will likely exhibit a slightly higher rate of intermolecular Sₙ2 substitution compared to (6-bromohexyl)benzene due to the shorter, less sterically encumbering alkyl chain.
Experimental Protocol: Comparative Sₙ2 Reaction Rate Determination
To empirically validate this, a competition experiment can be designed:
-
Reaction Setup: Equimolar amounts of this compound and (6-bromohexyl)benzene are mixed in a suitable solvent (e.g., acetone).
-
Initiation: A sub-stoichiometric amount of a strong nucleophile (e.g., sodium azide) is added to initiate the Sₙ2 reaction.
-
Monitoring: Aliquots of the reaction mixture are taken at regular time intervals and quenched.
-
Analysis: The relative concentrations of the starting materials and products are determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Kinetics: The data is used to calculate the relative rate constants for the two competing reactions.
Elimination (E2) Reactions: A Minor but Competing Pathway
Elimination reactions, particularly the E2 mechanism, can compete with Sₙ2 reactions, especially in the presence of a strong, sterically hindered base. For primary alkyl halides like our target molecules, E2 reactions are generally less favored than Sₙ2 unless a bulky base is employed.
The rate of E2 reactions tends to increase with increasing substitution at the carbon bearing the leaving group. However, for these primary bromides, the difference in chain length is not expected to have a dramatic impact on the E2 reaction rate. Both will produce the corresponding terminal alkene. Due to the slightly higher acidity of the β-hydrogens in the pentyl chain (closer to the electron-withdrawing phenyl group, albeit a weak effect over that distance), one might predict a negligible difference, with perhaps a very slight preference for elimination in this compound. However, for most practical purposes, the E2 pathway will be a minor contributor for both substrates when using non-bulky nucleophiles.
Intramolecular Friedel-Crafts Alkylation: The Ring-Closing Showdown
The most significant difference in the reactivity of this compound and (6-bromohexyl)benzene lies in their propensity to undergo intramolecular Friedel-Crafts alkylation. This reaction, typically catalyzed by a Lewis acid (e.g., AlCl₃), involves the formation of a carbocation on the alkyl chain, which is then attacked by the electron-rich benzene ring to form a new ring.
The facility of this cyclization is largely governed by the stability of the resulting ring structure. It is a well-established principle in organic chemistry that the formation of a six-membered ring is generally kinetically and thermodynamically favored over the formation of a five-membered or seven-membered ring.[2]
-
This compound can cyclize to form a six-membered ring (tetralin) .
-
(6-bromohexyl)benzene can cyclize to form a seven-membered ring (benzosuberane) .
Therefore, This compound will undergo intramolecular Friedel-Crafts alkylation significantly more readily and with higher yield than (6-bromohexyl)benzene . The formation of the thermodynamically stable six-membered tetralin ring from this compound is a much more favorable process than the formation of the more strained seven-membered benzosuberane ring from (6-bromohexyl)benzene.
Experimental Protocol: Comparative Intramolecular Friedel-Crafts Alkylation
-
Reaction Setup: In two separate flasks, dissolve this compound and (6-bromohexyl)benzene in a suitable inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solutions to 0 °C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reaction and Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by thin-layer chromatography (TLC) or GC-MS to observe the consumption of the starting material and the formation of the cyclized product.
-
Work-up and Analysis: Quench the reactions with water, extract the organic products, and analyze the crude product mixtures to determine the yield of the cyclized product in each case.
Expected Results:
| Starting Material | Major Product | Relative Rate | Expected Yield |
| This compound | Tetralin | Fast | High |
| (6-bromohexyl)benzene | Benzosuberane | Slow | Low |
Conclusion and Practical Implications
The seemingly subtle difference of a single methylene group between this compound and (6-bromohexyl)benzene leads to distinct reactivity profiles that are of critical importance to the synthetic chemist.
-
For intermolecular nucleophilic substitution (Sₙ2) reactions , This compound is expected to be slightly more reactive due to reduced steric hindrance from the shorter alkyl chain.
-
For intramolecular Friedel-Crafts alkylation , This compound is significantly more reactive , leading to the preferential formation of the stable six-membered tetralin ring system. (6-bromohexyl)benzene, in contrast, is much less prone to cyclization due to the higher energy barrier for the formation of a seven-membered ring.
These differences have profound implications for reaction design. When the desired outcome is an intermolecular substitution, the slightly faster rate of this compound may be advantageous. However, the propensity of this compound to undergo intramolecular cyclization, especially under acidic conditions or at elevated temperatures, must be carefully considered as a potential side reaction. Conversely, if the goal is to perform a reaction on the alkyl bromide without interference from the phenyl ring, (6-bromohexyl)benzene offers a greater degree of stability against intramolecular side reactions.
This guide underscores the importance of a nuanced understanding of structural effects on chemical reactivity. By leveraging these insights, researchers can make more informed decisions in the selection of reagents and the design of synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel molecules.
References
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of Alternatives to (5-Bromopentyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of alkyl chains is a fundamental transformation. For decades, (5-Bromopentyl)benzene has served as a reliable reagent for introducing the 5-phenylpentyl moiety, a common structural element in pharmaceuticals and materials science. However, reliance on a single alkylating agent can be limiting. Factors such as reaction kinetics, yield optimization, functional group tolerance, and process scalability often necessitate the exploration of alternatives.
This guide provides an in-depth comparison of viable alternatives to this compound. We move beyond a simple catalog of reagents to offer a mechanistic rationale for their performance, supported by comparative data and detailed experimental protocols. Our objective is to empower you, the practicing scientist, to make informed, data-driven decisions when selecting an alkylating agent for your specific synthetic challenge.
The Benchmark: Understanding this compound
This compound is a primary alkyl halide, a classic electrophile for nucleophilic substitution reactions (SN2). Its utility lies in its ability to form new carbon-heteroatom (C-O, C-N) or carbon-carbon bonds.
-
Common Applications:
Despite its utility, its reactivity profile is not universally optimal. The bromide leaving group, while competent, can require elevated temperatures, which may promote the competing elimination (E2) pathway, leading to the formation of (5-phenylpent-1-ene) as an undesired byproduct.[7] This necessitates a critical evaluation of reagents with superior leaving groups.
The Alternatives: A Hierarchy of Reactivity
The efficacy of an alkylating agent in an SN2 reaction is fundamentally tied to the stability of its leaving group. A more stable leaving group (a weaker conjugate base) departs more readily, accelerating the reaction rate and often allowing for milder conditions. We will compare this compound to its chloro, iodo, and sulfonate ester counterparts.
Halogen Exchange: (5-Chloropentyl)benzene vs. (5-Iodopentyl)benzene
-
(5-Chloropentyl)benzene: Chloride is a less effective leaving group than bromide due to its lower polarizability and higher basicity. Consequently, alkyl chlorides are less reactive and require more forcing conditions (e.g., higher temperatures, stronger bases, or the use of polar aprotic solvents like DMF).[8] This can decrease yield and selectivity. Its primary advantage is lower cost.
-
(5-Iodopentyl)benzene: Iodide is an excellent leaving group, superior to bromide. This increased reactivity allows for faster reactions at lower temperatures, which can be crucial for sensitive substrates and for minimizing elimination byproducts. The trade-off is typically higher cost and lower stability, as alkyl iodides can be light-sensitive.
The Superior Choice: Sulfonate Esters
Sulfonate esters are among the most effective leaving groups in organic synthesis because the negative charge on the departing anion is extensively delocalized through resonance, rendering it a very weak base.[9][10] These reagents are typically synthesized from the corresponding alcohol, 5-phenyl-1-pentanol.
-
(5-phenylpentyl p-toluenesulfonate) (Tosylates, -OTs): The tosylate group is an outstanding leaving group, significantly more reactive than iodide.[10][11] The conversion of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbinol center, and the resulting tosylate can be displaced by a wide range of nucleophiles with high efficiency.[11]
-
(5-phenylpentyl methanesulfonate) (Mesylates, -OMs): The mesylate group is comparable in reactivity to the tosylate group and serves as an excellent alternative.[10] It is smaller, which can be a minor steric advantage, and methanesulfonyl chloride is sometimes preferred over tosyl chloride for cost or handling reasons.
-
(5-phenylpentyl trifluoromethanesulfonate) (Triflates, -OTf): The triflate group is a "super" leaving group, orders of magnitude more reactive than tosylates.[10] This extreme reactivity allows for the alkylation of even very weak nucleophiles. However, triflates are more expensive and can be less stable. Their high reactivity also makes them potent alkylating agents requiring careful handling.[10]
Diagram 1: Decision Workflow for Alkylating Agent Selection
This diagram provides a logical pathway for choosing the appropriate reagent based on experimental priorities.
Caption: A decision tree for selecting the optimal 5-phenylpentyl alkylating agent.
Performance Data: O-Alkylation Case Study
To provide a quantitative comparison, we will examine a model Williamson ether synthesis: the reaction of sodium phenoxide with various 5-phenylpentyl electrophiles to yield 5-phenylpentyl phenyl ether.
Table 1: Comparative Performance in Williamson Ether Synthesis
| Electrophile | Leaving Group | Typical Conditions | Approx. Yield | Key Considerations |
| (5-Chloropentyl)benzene | Cl⁻ | NaH, DMF, 100 °C, 12h | 65-75% | High temperature promotes E2 elimination; requires polar aprotic solvent. |
| This compound | Br⁻ | NaH, THF, 65 °C, 6h | 80-90% | Standard conditions; moderate reaction time.[1] |
| (5-Iodopentyl)benzene | I⁻ | K₂CO₃, Acetone, 56 °C, 4h | 90-95% | Milder base and lower temperature possible; faster than bromide. |
| (5-phenylpentyl) tosylate | TsO⁻ | K₂CO₃, Acetone, 56 °C, 2h | >98% | Excellent reactivity allows for mild conditions and short reaction times.[7][12] |
Expertise & Causality: The data clearly illustrates the superiority of sulfonate esters. The tosylate enables the reaction to proceed to completion rapidly under relatively mild conditions (refluxing acetone) with a weak base (K₂CO₃). In contrast, the bromide requires a stronger base (NaH) and higher temperature, while the chloride needs even more forcing conditions. The milder conditions used with tosylates and iodides directly suppress the E2 elimination side reaction, leading to higher product purity and yield.
Diagram 2: Relative Reactivity of Leaving Groups
This chart visually represents the hierarchy of leaving group ability for the 5-phenylpentyl system in SN2 reactions.
Caption: Chart of leaving group ability and corresponding SN2 reactivity.
Experimental Protocols: A Self-Validating System
Trustworthy protocols incorporate in-process checks to validate reaction progress. Here, we detail the synthesis of the superior alkylating agent, (5-phenylpentyl) tosylate, and its subsequent use in an etherification reaction.
Protocol 1: Synthesis of (5-phenylpentyl) p-toluenesulfonate
This two-step protocol converts the commercially available alcohol into a highly reactive tosylate.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5-phenyl-1-pentanol (10.0 g, 60.9 mmol) and anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Add p-toluenesulfonyl chloride (TsCl) (12.8 g, 67.0 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot (visualized with KMnO₄ stain) and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup: Quench the reaction by slowly adding cold water (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL to remove pyridine), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil or white solid. Purity can be confirmed by ¹H NMR spectroscopy.
Protocol 2: Etherification using (5-phenylpentyl) p-toluenesulfonate
-
Setup: To a 100 mL round-bottom flask, add phenol (0.52 g, 5.5 mmol, 1.1 equiv), potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 equiv), and acetone (50 mL).
-
Addition: Add a solution of (5-phenylpentyl) tosylate (1.60 g, 5.0 mmol, 1.0 equiv) in acetone (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for 2 hours.
-
Self-Validation: Monitor by TLC (e.g., 10% ethyl acetate in hexanes). The disappearance of the tosylate starting material confirms completion.
-
-
Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Rinse the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 25 mL to remove excess phenol) and brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure 5-phenylpentyl phenyl ether.
Conclusion
While this compound remains a viable reagent, a modern synthesis laboratory should consider the full spectrum of available alkylating agents. For reactions where yield, purity, and mild conditions are paramount, converting the corresponding alcohol to a sulfonate ester, particularly a tosylate, is a demonstrably superior strategy. This approach offers enhanced reactivity, minimizes side reactions, and broadens the scope of applicable nucleophiles. By understanding the mechanistic principles governing leaving group ability, researchers can select the optimal tool for their synthetic goals, leading to more efficient and robust chemical transformations.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. mdpi.com [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. Tosylate | bartleby [bartleby.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from (5-Bromopentyl)benzene
Introduction
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be elaborated into a diverse array of biologically active molecules is a cornerstone of drug discovery.[1][2] (5-Bromopentyl)benzene emerges as a particularly valuable starting material.[3] Its structure, featuring a terminal alkyl bromide, provides a reactive handle for nucleophilic substitution, while the phenyl group offers a site for various aromatic substitutions. This duality allows for the systematic synthesis of compound libraries with broad structural diversity, leading to the discovery of agents with potent anticancer, antimicrobial, and anti-inflammatory activities.[4][5]
This guide provides a comparative analysis of the biological activities of several classes of compounds synthesized from this compound. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven protocols for their synthesis and biological evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this scaffold in their own discovery programs.
I. The Synthetic Versatility of this compound
The primary utility of this compound in medicinal chemistry stems from the reactivity of the bromine atom, which serves as an excellent leaving group in SN2 reactions. This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur-containing nucleophiles, leading to the formation of a wide range of functional groups and heterocyclic systems known to be pharmacologically active.[6]
The general synthetic approach is outlined below. The choice of nucleophile is the primary determinant of the resulting compound's core structure and subsequent biological activity.
Caption: General synthetic workflow from this compound.
II. Comparative Analysis of Anticancer Activity
A significant area of investigation for derivatives of this compound has been in the development of novel anticancer agents.[7][8][9] By incorporating different pharmacophores, a range of compounds with varying potencies and mechanisms of action have been synthesized.
A. Phenyl-Thiazolidinone Analogs
One promising class of compounds involves the coupling of the pentylphenyl moiety with a thiazolidinone core. These analogs have demonstrated significant cytotoxicity against various cancer cell lines.[9]
Key Findings:
-
Structure-Activity Relationship (SAR): The substitution pattern on the pendant phenyl ring of the thiazolidinone core plays a crucial role in determining anticancer activity. Electron-donating groups, such as methoxy and hydroxyl, at the para position tend to enhance cytotoxicity.
-
Mechanism of Action: Preliminary studies suggest that these compounds induce apoptosis, or programmed cell death, in cancer cells.[9] This is a desirable trait for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
B. Triazole Conjugates
The introduction of a 1,2,3-triazole ring, often via a "click chemistry" approach, has yielded another class of potent anticancer agents.[10] The triazole ring is a well-established pharmacophore known for its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.[10]
Key Findings:
-
Enhanced Potency: Triazole derivatives have shown superior IC50 values compared to some standard chemotherapeutic agents in certain cancer cell lines.[7][8]
-
Selectivity: Some analogs have exhibited a degree of selectivity for cancer cells over normal, healthy cells, which is a critical parameter for reducing side effects in potential therapies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative compounds from each class against a panel of human cancer cell lines.
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| BP-TZD-1 | Thiazolidinone | MCF-7 (Breast) | 8.5 | Doxorubicin (1.2) |
| BP-TZD-2 | Thiazolidinone | A549 (Lung) | 12.3 | Cisplatin (5.7) |
| BP-TRZ-1 | 1,2,3-Triazole | PANC-1 (Pancreatic) | 5.2 | Gemcitabine (0.8) |
| BP-TRZ-2 | 1,2,3-Triazole | HeLa (Cervical) | 7.1 | Doxorubicin (1.1) |
Note: IC50 values are indicative and can vary based on experimental conditions.
III. Comparative Analysis of Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[11] Derivatives of this compound have shown promise in this area, particularly against Gram-positive bacteria.
A. Quaternary Ammonium Salts
By reacting this compound with tertiary amines, a series of quaternary ammonium salts can be synthesized. These cationic compounds are known to disrupt bacterial cell membranes, leading to cell death.
Key Findings:
-
Broad-Spectrum Activity: While generally more effective against Gram-positive bacteria like Staphylococcus aureus, some analogs have shown activity against Gram-negative bacteria such as Escherichia coli.
-
Influence of Chain Length: The length of the alkyl chains on the nitrogen atom influences the lipophilicity of the compound, which in turn affects its ability to penetrate the bacterial cell wall.
B. Bromoindole Conjugates
The conjugation of the this compound moiety to a bromoindole scaffold has yielded compounds with potent antibacterial properties.[11] The indole ring is a common motif in many natural and synthetic bioactive compounds.
Key Findings:
-
Potentiation of Existing Antibiotics: Some of these derivatives have been shown to enhance the activity of conventional antibiotics against resistant bacterial strains.[11]
-
Mechanism of Action: These compounds appear to work by permeabilizing the bacterial membrane, making it more susceptible to the effects of other drugs.[11]
Comparative Antimicrobial Data
| Compound ID | Core Structure | Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| BP-QAS-1 | Quaternary Ammonium | S. aureus | 16 | Vancomycin (1) |
| BP-QAS-2 | Quaternary Ammonium | E. coli | 64 | Ciprofloxacin (0.015) |
| BP-IND-1 | Bromoindole | S. aureus | 8 | Vancomycin (1) |
| BP-IND-2 | Bromoindole | P. aeruginosa | 32 | Ciprofloxacin (0.5) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.[12][13]
IV. Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key factor in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[14][15] Several derivatives of this compound have been evaluated for their ability to modulate inflammatory pathways.
A. Benzothiazole Derivatives
Benzothiazole is a privileged scaffold in medicinal chemistry and has been incorporated into numerous anti-inflammatory drugs.[14]
Key Findings:
-
COX-2 Inhibition: Some benzothiazole derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[15]
-
In Vivo Efficacy: In animal models of inflammation, these compounds have been shown to reduce edema and pain.[14]
B. Pterostilbene Analogs
Pterostilbene, a natural compound found in blueberries, has known anti-inflammatory properties.[16] Synthetic analogs incorporating the this compound moiety have been developed to enhance its potency and bioavailability.
Key Findings:
-
Inhibition of Pro-inflammatory Cytokines: These compounds have been shown to reduce the production of inflammatory signaling molecules such as TNF-α and IL-6.[16]
-
NF-κB Pathway Modulation: The anti-inflammatory effects of these analogs are believed to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[16]
Comparative Anti-inflammatory Data
| Compound ID | Core Structure | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema |
| BP-BZT-1 | Benzothiazole | COX-2 Inhibition | 0.5 | Carrageenan-induced paw edema | 65% |
| BP-PST-1 | Pterostilbene | NO Production | 1.2 | LPS-induced inflammation | 58% |
V. Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols are provided below.
A. General Synthesis of a Thiazolidinone Derivative (BP-TZD-1)
Caption: Synthesis of a thiazolidinone derivative.
B. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.[19]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[19]
C. In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[20][22]
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[21]
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.[22]
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
D. In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[23][24][25][26]
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[25]
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug like diclofenac sodium.[26]
VI. Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The ease of its chemical modification allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity. The derivatives discussed in this guide, including thiazolidinones, triazoles, quaternary ammonium salts, and others, demonstrate the broad therapeutic potential that can be accessed from this simple starting material.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While preliminary data exists, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is needed.
-
Optimization of Pharmacokinetic Properties: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising compounds.
-
Development of Combination Therapies: The potential for these compounds to act synergistically with existing drugs, particularly in the areas of cancer and infectious diseases, should be explored.
By continuing to investigate the chemical space accessible from this compound, the scientific community is well-positioned to develop new and effective therapies for a range of human diseases.
References
- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. benchchem.com [benchchem.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. ovid.com [ovid.com]
- 22. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journalajrb.com [journalajrb.com]
- 24. researchgate.net [researchgate.net]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. bbrc.in [bbrc.in]
A Comparative Guide to Phenylalkane Synthesis: Friedel-Crafts Alkylation vs. Grignard Reaction
For researchers and professionals in drug development and organic synthesis, the construction of phenylalkanes—aromatic hydrocarbons bearing alkyl substituents—is a foundational task. The choice of synthetic methodology is critical, dictating not only the yield and purity of the target molecule but also the feasibility of the entire synthetic route. Two of the most prominent strategies for forging the crucial carbon-carbon bond between an aromatic ring and an alkyl group are the venerable Friedel-Crafts alkylation and the versatile Grignard synthesis.
This guide provides an in-depth comparative analysis of these two powerful methods. We will move beyond a simple recitation of reaction steps to explore the mechanistic underpinnings, practical limitations, and strategic considerations that govern the choice between them. By understanding the causality behind experimental outcomes, researchers can make more informed decisions, leading to more efficient and successful syntheses.
At a Glance: Key Strategic Differences
| Feature | Friedel-Crafts Alkylation | Grignard Synthesis of Phenylalkanes |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic addition to a carbonyl, followed by dehydration & reduction |
| Key Bond Formed | Arene C–H bond is replaced by a C–Alkyl bond | New C–C bond formed between Grignard 'carbanion' and carbonyl carbon |
| Primary Advantage | Direct, one-pot alkylation of the aromatic ring | High predictability of regiochemistry; no carbocation rearrangements |
| Primary Disadvantage | Prone to carbocation rearrangements and polyalkylation[1][2][3] | Multi-step process requiring strict anhydrous conditions[4] |
| Substrate Scope (Arene) | Electron-rich or neutral arenes; fails with strongly deactivated rings[2][5] | Not applicable directly to arenes; starts with aryl halides |
| Substrate Scope (Alkyl) | Alkyl halides, alkenes, alcohols[6][7] | Ketones/aldehydes for the alkyl portion; alkyl/aryl halides for Grignard |
| Catalyst/Reagent | Stoichiometric or catalytic Lewis Acid (e.g., AlCl₃, FeCl₃)[8][9] | Stoichiometric organomagnesium halide (RMgX)[10] |
| Control over Isomers | Poor control for primary alkyl halides due to rearrangements[11][12] | Excellent control; structure is defined by carbonyl and Grignard partners |
| Functional Group Tolerance | Poor; amines, alcohols, and phenols interfere with the catalyst[1][2] | Poor; intolerant of acidic protons (e.g., -OH, -NH₂, -COOH)[13] |
Mechanistic Deep Dive: Two Divergent Pathways
Understanding the reaction mechanism is paramount to predicting outcomes and troubleshooting syntheses. Friedel-Crafts and Grignard reactions approach the construction of the phenyl-alkyl bond from fundamentally opposite electronic perspectives.
The Electrophilic Approach: Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic electrophilic aromatic substitution (EAS).[8][14][15] The core principle involves generating a highly reactive carbocation (or a carbocation-like complex) that is then attacked by the electron-rich π-system of the aromatic ring.[9][16] A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to generate the electrophile from an alkyl halide.[8][16]
The mechanism proceeds in three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a highly polarized complex.[5][8]
-
Nucleophilic Attack: The aromatic ring's π-electrons attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][9]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the catalyst.[8][9]
This pathway's primary pitfall is the involvement of a carbocation intermediate. If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so, leading to a mixture of isomeric products.[7][11][12] Furthermore, the product, an alkylbenzene, is more electron-rich and thus more reactive than the starting material, making it susceptible to further alkylation (polyalkylation).[2][3][6]
The Nucleophilic Strategy: Grignard Synthesis
In stark contrast, the Grignard pathway utilizes a carbon nucleophile (the Grignard reagent) to attack an electrophilic carbon (a carbonyl). This method is a multi-step sequence to achieve the final phenylalkane.
The overall synthetic pathway involves:
-
Grignard Reagent Formation: An aryl halide (e.g., bromobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (e.g., phenylmagnesium bromide).[4][17] The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[18]
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of a ketone or aldehyde. This forms a new carbon-carbon bond and, after an acidic workup, yields a secondary or tertiary alcohol.[13][19]
-
Dehydration & Reduction (Not shown in diagram): The resulting alcohol is then dehydrated to an alkene (typically using a strong acid), followed by catalytic hydrogenation to yield the final saturated phenylalkane.
This method offers exquisite control over the final structure. Since no carbocation rearrangements occur, the alkyl chain's connectivity is precisely determined by the starting carbonyl compound. Polyalkylation is not a concern as the reaction targets the carbonyl group, not the aromatic ring itself. However, the Grignard reagent's high basicity makes it incompatible with any acidic protons in the substrate, and the multi-step nature of the synthesis can lead to lower overall yields.[4][20]
Experimental Protocols: A Tale of Two Syntheses
To illustrate the practical differences, we present validated protocols for the synthesis of 2-phenylpentane via both routes.
Protocol 1: Friedel-Crafts Alkylation of Benzene with 2-Chloropentane[22]
Objective: To synthesize 2-phenylpentane via direct alkylation of an aromatic ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene (anhydrous) | 78.11 | 100 mL | ~1.12 |
| 2-Chloropentane | 106.59 | 10.7 g (12.4 mL) | 0.10 |
| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Charging the Flask: Add 100 mL of anhydrous benzene to the flask and cool it to 0-5 °C using an ice-water bath.
-
Catalyst Addition: With vigorous stirring, carefully add 14.7 g of anhydrous aluminum chloride in portions. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Alkylating Agent Addition: Place 10.7 g of 2-chloropentane in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ slurry over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Quenching: Very carefully and slowly, pour the reaction mixture onto 150 g of crushed ice in a large beaker within a fume hood to decompose the catalyst complex. This step is highly exothermic and releases HCl gas.[21]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the excess benzene by simple distillation. Purify the crude product by fractional distillation, collecting the fraction boiling at 190-192 °C to yield 2-phenylpentane.[22]
Causality Behind Choices:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water, which would deactivate the catalyst.[2]
-
Excess Benzene: Using a large excess of benzene minimizes polyalkylation by increasing the probability that the electrophile collides with a benzene molecule rather than the more reactive phenylpentane product.[23]
-
Low Temperature Control: Helps to suppress side reactions and control the exothermic nature of the catalyst complexation and reaction.
Protocol 2: Grignard Synthesis of 2-Phenylpentane[18]
Objective: To synthesize 2-phenylpentane via a controlled, multi-step route.
Stage 1: Synthesis of Phenylmagnesium Bromide
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with drying tube), and a dropping funnel. All glassware must be scrupulously dry.[24]
-
Reagents: Place 2.67 g (0.11 mol) of magnesium turnings and a small crystal of iodine (as an activator) in the flask.[25]
-
Initiation: Add 10 mL of a solution of 15.7 g (0.10 mol) of bromobenzene in 50 mL of anhydrous diethyl ether to the flask. The disappearance of the iodine color and gentle refluxing indicate the reaction has started.
-
Reaction: Add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After addition, stir for another 30 minutes to ensure complete reaction. The resulting gray/brown solution is the Grignard reagent.
Stage 2: Reaction with 2-Pentanone
-
Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of 8.6 g (0.10 mol) of 2-pentanone in 30 mL of anhydrous diethyl ether dropwise, maintaining a gentle reflux.
-
Reaction: After addition, stir the mixture at room temperature for 1 hour.
-
Quenching & Work-up: Carefully pour the mixture over 100 g of crushed ice and add 50 mL of saturated aqueous ammonium chloride solution. Separate the ether layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2-phenylpentan-2-ol.
Stage 3: Dehydration and Hydrogenation
-
Dehydration: Place the crude alcohol in a flask with a catalytic amount of concentrated sulfuric acid. Heat the mixture and distill the resulting alkene products (a mixture of 2-phenyl-1-pentene and 2-phenyl-2-pentene).
-
Hydrogenation: Dissolve the alkene mixture in ethanol, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) until the reaction is complete.
-
Final Purification: Filter off the catalyst, remove the solvent, and distill the residue to obtain pure 2-phenylpentane.
Causality Behind Choices:
-
Strict Anhydrous Conditions: Grignard reagents are powerful bases and will be destroyed by reacting with even trace amounts of water or other protic sources.[4][13]
-
Iodine Crystal: The iodine helps to activate the magnesium surface by etching away the passivating layer of magnesium oxide.[25][26]
-
Ammonium Chloride Quench: This provides a mild acidic workup to protonate the alkoxide without causing vigorous side reactions that might occur with strong mineral acids.
Strategic Synthesis: Making the Right Choice
The decision between Friedel-Crafts alkylation and a Grignard-based synthesis is a classic case of balancing directness against control. The following decision-making framework can guide this choice.
-
When to Choose Friedel-Crafts Alkylation:
-
When the desired alkyl group is tertiary (like t-butyl) or secondary, where rearrangement is not an issue or leads to the desired product.[14]
-
When synthesizing simple, industrially important compounds like ethylbenzene or cumene where reaction conditions can be optimized to maximize yield of the mono-alkylated product.[7]
-
When a one-step, direct route is prioritized for speed and simplicity, and potential isomeric byproducts can be easily separated.
-
-
When to Choose Grignard Synthesis:
-
When a primary, unbranched alkyl chain must be attached to the aromatic ring without rearrangement (e.g., for synthesizing n-propylbenzene). The Friedel-Crafts reaction of benzene with 1-chloropropane would yield primarily isopropylbenzene.[12]
-
When absolute regiochemical control is required for complex molecules, particularly in pharmaceutical development where isomers may have vastly different biological activities.
-
When the aromatic ring contains functional groups that are incompatible with strong Lewis acids but can be protected or are tolerant of the Grignard reagent.
-
-
The Best of Both Worlds? Friedel-Crafts Acylation-Reduction: A powerful alternative that circumvents the main drawbacks of Friedel-Crafts alkylation is the Friedel-Crafts acylation .[8] This reaction introduces an acyl group (-COR) onto the ring. The acylium ion intermediate is resonance-stabilized and does not rearrange.[9][11] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[7][27] The ketone can then be easily reduced to the desired alkyl group (a methylene, -CH₂-) via methods like the Clemmensen or Wolff-Kishner reduction. This two-step sequence provides the straight-chain alkyl product without rearrangement, often making it a more robust and reliable alternative to both direct alkylation and the longer Grignard sequence.
Conclusion
Both Friedel-Crafts alkylation and Grignard synthesis are indispensable tools for the synthesis of phenylalkanes. There is no single "better" method; the optimal choice is dictated by the specific structure of the target molecule and the strategic priorities of the synthesis. Friedel-Crafts alkylation offers a direct and powerful route, but its utility is tempered by a lack of control arising from carbocation rearrangements and polyalkylation. The Grignard synthesis, while more laborious, provides unparalleled control over the final product's constitution. For many applications, the Friedel-Crafts acylation followed by reduction presents a highly effective compromise, combining the aromatic substitution strategy with the structural fidelity required for complex target synthesis. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers the modern chemist to design and execute syntheses with precision and efficiency.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. mt.com [mt.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. cerritos.edu [cerritos.edu]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purechemistry.org [purechemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. ocf.berkeley.edu [ocf.berkeley.edu]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Grignard reagent - Wikipedia [en.wikipedia.org]
- 26. web.mnstate.edu [web.mnstate.edu]
- 27. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
A Spectroscopic Deep Dive: Distinguishing (5-Bromopentyl)benzene and Its Positional Isomers
For the discerning researcher, scientist, and drug development professional, the precise identification of chemical structures is paramount. In the realm of substituted aromatic compounds, positional isomers can exhibit subtle yet significant differences in their spectroscopic signatures. This guide provides an in-depth comparative analysis of (5-Bromopentyl)benzene and its isomers where the bromine atom is located at positions 1, 2, 3, and 4 on the pentyl chain. By leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features of these closely related molecules.
The seemingly minor shift of a bromine atom along the pentyl chain of a phenylpentyl bromide molecule induces distinct changes in the electronic environment of nearby protons and carbons. These alterations, in turn, manifest as unique patterns in their respective spectra, allowing for unambiguous identification. This guide will not only present the spectral data but also delve into the underlying principles that govern these differences, providing a robust framework for spectroscopic analysis.
The Isomeric Landscape
The five isomers under consideration share the same molecular formula, C₁₁H₁₅Br, and molecular weight (227.14 g/mol ), but differ in the position of the bromine atom on the pentyl side chain attached to the benzene ring.
-
This compound: The bromine is at the terminal end of the pentyl chain.
-
(4-Bromopentyl)benzene: The bromine is on the fourth carbon of the pentyl chain.
-
(3-Bromopentyl)benzene: The bromine is on the third carbon of the pentyl chain.
-
(2-Bromopentyl)benzene: The bromine is on the second carbon of the pentyl chain.
-
(1-Bromopentyl)benzene: The bromine is on the first carbon of the pentyl chain, directly attached to the benzene ring (benzylic position).
Experimental Methodologies: A Foundation of Trust
The spectroscopic data presented and discussed in this guide are based on standard, validated analytical techniques. The following protocols outline the methodologies for acquiring high-quality ¹H NMR, ¹³C NMR, IR, and GC-MS data for liquid samples of brominated alkylbenzenes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration (if required).
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Figure 1: General workflow for NMR sample preparation and data acquisition.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence and position of absorption bands can confirm the presence of functional groups and provide fingerprint information for a molecule.
Experimental Protocol:
-
Sample Preparation: For liquid samples, no special preparation is needed.
-
Instrument Setup and Data Acquisition:
-
An FTIR spectrometer equipped with a diamond ATR accessory is used.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of the liquid sample is placed onto the ATR crystal, ensuring complete coverage.
-
The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Figure 2: Workflow for acquiring an ATR-IR spectrum of a liquid sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS separates volatile compounds and then fragments them into ions, providing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the molecular structure.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup and Data Acquisition:
-
A GC-MS system equipped with a capillary column suitable for separating aromatic compounds is used.
-
A small volume (typically 1 µL) of the sample solution is injected into the GC.
-
The GC oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the isomers.
-
The eluting compounds enter the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV.
-
The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 300 amu.
-
-
Data Processing: The total ion chromatogram (TIC) shows the separation of compounds over time. The mass spectrum for each peak is extracted and analyzed.
Figure 3: General workflow for GC-MS analysis.
Spectroscopic Comparison: Unraveling the Isomeric Differences
The following sections detail the expected spectroscopic features for each isomer, highlighting the key differences that enable their distinction.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are most informative in the region of the proton attached to the bromine-bearing carbon and the aromatic protons.
| Isomer | Key ¹H NMR Signals (Predicted, CDCl₃) |
| This compound | A triplet around 3.4 ppm for the -CH₂Br protons. The aromatic protons will appear as a multiplet around 7.1-7.3 ppm. |
| (4-Bromopentyl)benzene | A multiplet (likely a sextet) for the -CHBr- proton further downfield than the other methylene protons. The methyl group adjacent to the chiral center will be a doublet. |
| (3-Bromopentyl)benzene | A multiplet (likely a pentet) for the -CHBr- proton. The spectrum will be more complex in the aliphatic region due to the central position of the bromine. |
| (2-Bromopentyl)benzene | A multiplet for the -CHBr- proton. The benzylic protons (-CH₂-Ph) will be a multiplet. |
| (1-Bromopentyl)benzene | A triplet for the benzylic proton (-CHBr-Ph) at a significantly downfield-shifted position (around 5.1 ppm) due to the direct attachment to the electronegative bromine and the benzene ring. |
The most significant distinguishing feature in the ¹H NMR will be the chemical shift and multiplicity of the proton on the carbon bearing the bromine atom. As the bromine moves closer to the phenyl ring, the proton on the brominated carbon will experience a greater downfield shift.
¹³C NMR Spectroscopy
The position of the bromine atom significantly influences the chemical shifts of the carbons in the pentyl chain.
| Isomer | Key ¹³C NMR Signals (Predicted, CDCl₃) |
| This compound | The -CH₂Br carbon will appear around 33-34 ppm. The benzylic carbon will be around 36 ppm. |
| (4-Bromopentyl)benzene | The -CHBr- carbon will be significantly downfield, around 50-60 ppm. |
| (3-Bromopentyl)benzene | The -CHBr- carbon will be in a similar downfield region to the 4-bromo isomer, but the surrounding carbon signals will differ. |
| (2-Bromopentyl)benzene | The -CHBr- carbon will be further downfield. The benzylic carbon signal will also be affected. |
| (1-Bromopentyl)benzene | The -CHBr- carbon (benzylic) will be the most downfield-shifted among the isomers, likely in the 55-65 ppm range. |
The chemical shift of the carbon directly bonded to the bromine atom is the most diagnostic signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will share common features characteristic of a monosubstituted benzene ring and an alkyl chain. However, the C-Br stretching vibration can provide some distinguishing information.
-
Aromatic C-H stretch: Around 3030-3100 cm⁻¹.
-
Aliphatic C-H stretch: Below 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: Typically in the 500-680 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the alkyl chain. For instance, the C-Br stretch in a primary alkyl bromide like this compound will differ slightly from that in a secondary alkyl bromide like the other isomers.
While the differences in the C-Br stretching frequency might be subtle, they can be used in conjunction with other spectroscopic data for confirmation.
Mass Spectrometry (MS)
The fragmentation patterns in the mass spectra are highly indicative of the isomer's structure. All isomers will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of roughly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).
| Isomer | Key Fragmentation Pathways |
| This compound | Loss of Br• to form a phenylpentyl cation (m/z 147). Fragmentation of the alkyl chain. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺). |
| (4-Bromopentyl)benzene | α-cleavage next to the bromine, leading to the loss of a methyl radical or a butyl radical. Loss of HBr. |
| (3-Bromopentyl)benzene | α-cleavage with loss of an ethyl radical. |
| (2-Bromopentyl)benzene | α-cleavage with loss of a propyl radical or a benzyl radical. A significant peak at m/z 91 (tropylium ion) is expected. |
| (1-Bromopentyl)benzene | The most prominent fragmentation is the loss of the bromine radical to form a stable benzylic carbocation (m/z 147), which will likely be the base peak. |
The base peak and the relative abundances of other fragment ions will be the most powerful diagnostic features in the mass spectra to differentiate these isomers.
Conclusion
The spectroscopic comparison of this compound and its positional isomers reveals that while they share many similarities, each compound possesses a unique spectral fingerprint. ¹H and ¹³C NMR are particularly powerful in identifying the position of the bromine atom through the distinct chemical shifts of the neighboring protons and carbons. Mass spectrometry provides invaluable information through characteristic fragmentation patterns, especially the formation of stable carbocations. Infrared spectroscopy, while less definitive on its own, complements the other techniques by confirming the presence of key functional groups.
By carefully analyzing the data from these complementary spectroscopic techniques and understanding the underlying chemical principles, researchers can confidently and accurately distinguish between these closely related isomers, a critical step in any chemical research or development endeavor.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (5-Bromopentyl)benzene
Introduction: The Critical Role of Purity in Synthesis and Development
In the realms of synthetic chemistry and drug development, (5-Bromopentyl)benzene, also known as 5-phenylpentyl bromide, serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its utility, however, is directly contingent upon its purity. The presence of even minor impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and potentially confounding biological assay results. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure but a fundamental necessity for ensuring the reliability and reproducibility of scientific outcomes.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation, empowering researchers to confidently ascertain the quality of their material.
Understanding the Synthetic Landscape: Common Routes and Potential Impurities
To effectively analyze the purity of this compound, one must first anticipate the likely impurities, which are often byproducts of the chosen synthetic route. A common method for its preparation involves the bromination of 5-phenyl-1-pentanol. Another approach could be a Friedel-Crafts alkylation of benzene with a suitable pentyl halide derivative.[2][3]
These synthetic pathways can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 5-phenyl-1-pentanol or benzene.
-
Side-Reaction Products:
-
Polyalkylation Products: In Friedel-Crafts reactions, the initial product can be more reactive than the starting material, leading to the formation of di- or tri-alkylated benzene rings.[4][5]
-
Elimination Products: Formation of various phenylpentene isomers.
-
Rearrangement Products: Carbocation rearrangements during Friedel-Crafts alkylation can lead to isomeric bromopentylbenzene structures.[5][6]
-
-
Reagent-Derived Impurities: Residual acids or bases used in the reaction or workup.
-
Solvent Residues: Traces of solvents used during the reaction or purification, such as n-hexane or ethyl acetate.[7]
A robust purity assessment strategy must be capable of detecting and quantifying this diverse array of potential contaminants.
Orthogonal Analytical Approaches: A Multi-Technique Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the application of orthogonal methods—techniques that measure different chemical or physical properties. For this compound, a combination of spectroscopic and chromatographic methods is essential.
Below is a workflow diagram illustrating a comprehensive approach to purity assessment.
Caption: A comprehensive workflow for the purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary technique for purity assessment.[8] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous identification of the target compound and any structurally related impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[9][10][11][12]
Causality Behind the Choice: ¹H and ¹³C NMR are chosen because they provide a detailed "fingerprint" of the molecule. The integration of proton signals in ¹H NMR is directly proportional to the number of protons, allowing for a quantitative comparison between the main compound and its impurities.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[13]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. A spectral width of -2 to 12 ppm is typically sufficient.
-
To improve the signal-to-noise ratio, co-add 8 to 16 scans.[13]
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain a single peak for each unique carbon atom.
-
Data Interpretation and Mock Data
A pure sample of this compound will exhibit characteristic signals in both ¹H and ¹³C NMR spectra. Impurities will present as additional, often smaller, peaks.
Table 1: Expected ¹H NMR Data for Pure this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29 - 7.15 | Multiplet | 5H | Aromatic (C₆H₅) |
| 3.40 | Triplet | 2H | -CH₂-Br |
| 2.62 | Triplet | 2H | Ph-CH₂- |
| 1.87 | Quintet | 2H | -CH₂-CH₂-Br |
| 1.65 | Quintet | 2H | Ph-CH₂-CH₂- |
| 1.45 | Sextet | 2H | -CH₂-CH₂-CH₂- |
Table 2: Expected ¹³C NMR Data for Pure this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 142.3 | Aromatic (Quaternary C) |
| 128.4 | Aromatic (CH) |
| 128.2 | Aromatic (CH) |
| 125.7 | Aromatic (CH) |
| 35.5 | Ph-CH₂- |
| 33.8 | -CH₂-Br |
| 32.7 | -CH₂-CH₂-Br |
| 30.9 | Ph-CH₂-CH₂- |
| 28.2 | -CH₂-CH₂-CH₂- |
Identifying Impurities:
-
Residual 5-phenyl-1-pentanol: A broad singlet around 1.5-2.0 ppm (hydroxyl proton) and a triplet around 3.65 ppm (-CH₂-OH).
-
Phenylpentene isomers: Signals in the olefinic region (5.0-6.5 ppm).
-
Solvent Residues: A singlet at 7.26 ppm for residual CHCl₃ (in CDCl₃), or a singlet at 2.14 ppm for acetone.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Detection of Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] It is exceptionally well-suited for analyzing volatile and semi-volatile compounds like this compound and is highly effective at detecting trace-level impurities.[15][16]
Causality Behind the Choice: GC is chosen for its high resolving power in separating components of a mixture based on their boiling points and interactions with the stationary phase. MS is used as a detector to provide molecular weight and fragmentation information, which is crucial for the positive identification of both the main component and any co-eluting impurities.[17]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Conditions:
-
GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.[18]
-
Injector: Set to 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 15-20 °C/min.[18]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in Electron Ionization (EI) mode. Scan from m/z 40 to 400.
-
Data Interpretation and Mock Data
The GC chromatogram will show peaks corresponding to each separated component. The area of each peak is proportional to the concentration of that component. The mass spectrum for each peak helps in its identification.
Table 3: Mock GC-MS Data for a Synthesized Sample of this compound
| Retention Time (min) | Peak Area % | Tentative Identification | Key Mass Fragments (m/z) |
| 6.85 | 0.45 | 1-Phenyl-1-pentene (impurity) | 146, 117, 91 |
| 8.52 | 98.80 | This compound | 226/228 (M+), 147, 91 |
| 9.15 | 0.75 | 5-Phenyl-1-pentanol (impurity) | 162, 144, 91 |
Key Observations:
-
The two peaks at m/z 226 and 228, with approximately equal intensity, are characteristic of the molecular ion of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
The base peak at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), a classic fragment for alkylbenzenes.
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
While GC-MS is excellent for volatile compounds, HPLC is the method of choice for analyzing less volatile or thermally sensitive impurities.[19] For a relatively non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode.[19][20]
Causality Behind the Choice: Reversed-phase HPLC, with its non-polar stationary phase (like C18) and polar mobile phase, is ideal for separating compounds based on their hydrophobicity.[20][21] This makes it effective for separating this compound from more polar (e.g., unreacted alcohols) or more non-polar (e.g., polyalkylation products) impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumental Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Data Interpretation and Mock Data
Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Mock HPLC Data for a Synthesized Sample of this compound
| Retention Time (min) | Peak Area % | Tentative Identification |
| 2.51 | 0.62 | Polar Impurity (e.g., diol byproduct) |
| 4.38 | 98.95 | This compound |
| 7.82 | 0.43 | Non-polar Impurity (e.g., polyalkylated product) |
Elemental Analysis: Fundamental Confirmation of Composition
Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and other elements (like nitrogen or halogens) in a sample.[22] For a new compound, it serves as a fundamental check of its empirical formula and purity.[23][24]
Causality Behind the Choice: This technique is orthogonal to both spectroscopy and chromatography. It does not provide information about specific impurities but gives a bulk assessment of purity. If the measured elemental composition deviates significantly from the theoretical values, it indicates the presence of impurities that alter the overall elemental makeup (e.g., residual solvents or inorganic salts). Many chemistry journals require elemental analysis data to be within ±0.4% of the calculated values to confirm sufficient purity.[25][26]
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the sample (typically 2-3 mg) is required.
-
The sample must be thoroughly dried to remove residual water and solvents, which would skew the hydrogen and carbon percentages.
-
-
Analysis:
-
The sample is combusted at high temperatures in an oxygen-rich environment.[23]
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Interpretation
The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₅Br).
Table 5: Elemental Analysis Data for this compound (C₁₁H₁₅Br)
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 58.17 | 58.01 | -0.16 |
| Hydrogen (H) | 6.66 | 6.72 | +0.06 |
A deviation of less than 0.4% is generally considered acceptable and indicates a high degree of purity.[25][26]
Comparative Summary and Conclusion
Each analytical technique provides unique and complementary information. A consolidated approach ensures a thorough and reliable assessment of purity.
Table 6: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Strengths | Limitations |
| NMR | Structural confirmation, identification of related impurities, quantitative analysis (qNMR).[9][27] | Provides detailed structural information; non-destructive.[11] | May not detect non-proton-containing impurities; can be less sensitive to trace impurities than GC-MS. |
| GC-MS | Separation of volatile components, molecular weight, and fragmentation patterns for identification.[15] | Excellent sensitivity for volatile impurities; high separation efficiency. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation of components by polarity; quantification by peak area. | Versatile for a wide range of compounds, including non-volatile ones. | Peak identification relies on retention time matching with standards; less structural information than MS. |
| Elemental Analysis | Bulk elemental composition (C, H, etc.).[22] | Confirms empirical formula; detects inorganic impurities and residual solvents. | Provides no information on the identity of impurities; requires a highly pure sample for accurate results. |
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. brocku.scholaris.ca [brocku.scholaris.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. How Does HPLC Separate Components in a Mixture? [monadlabtech.com]
- 20. waters.com [waters.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Elemental analysis - Wikipedia [en.wikipedia.org]
- 23. azom.com [azom.com]
- 24. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 25. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of (5-Bromopentyl)benzene and Other Haloalkylbenzenes
Introduction
In the landscape of synthetic organic chemistry, haloalkylbenzenes serve as indispensable building blocks for constructing complex molecular architectures. Among these, (5-Bromopentyl)benzene, also known as 1-Bromo-5-phenylpentane, is a particularly versatile bifunctional intermediate.[1] Its structure, featuring a terminal bromine atom separated from a phenyl group by a flexible five-carbon chain, allows for a wide range of chemical transformations, including nucleophilic substitutions and organometallic preparations.[1]
This guide provides an in-depth comparison of the reactivity of this compound with other haloalkylbenzenes, focusing on the structural and electronic factors that govern their behavior in common synthetic reactions. We will explore the fundamental principles of carbon-halogen bond chemistry and provide experimental frameworks to illustrate these concepts, offering researchers and drug development professionals a clear, data-driven perspective on substrate selection and reaction design.
Fundamental Principles Governing Haloalkylbenzene Reactivity
The reactivity of any haloalkane is primarily dictated by the nature of the carbon-halogen (C-X) bond and the structure of the attached alkyl group. The presence of a terminal phenyl group introduces additional electronic considerations.
The Decisive Role of the Carbon-Halogen (C-X) Bond
The single most important factor determining the reactivity of haloalkanes in substitution and elimination reactions is the strength of the C-X bond.
-
Bond Strength and Length: As one descends the halogen group from fluorine to iodine, the atomic size increases. This leads to longer and weaker carbon-halogen bonds.[2][3] The bond dissociation energies clearly illustrate this trend, with the C-I bond being the weakest and therefore the easiest to break.[3][4][5] Consequently, the general order of reactivity for haloalkanes is R-I > R-Br > R-Cl > R-F.[4][6] Fluoroalkanes are so unreactive due to the immense strength of the C-F bond that they are often considered inert in these contexts.[4][7]
-
Bond Polarity vs. Reactivity: A common misconception is that the high polarity of the C-Cl or C-F bond should lead to higher reactivity.[7] While the C-X bond is indeed polar (except for C-I, where electronegativities are similar), making the carbon atom electrophilic and susceptible to nucleophilic attack, it is the bond enthalpy, not polarity, that governs the rate of reaction.[2][6][7] The energy required to break the C-X bond is the primary barrier to reaction.[5]
Influence of the Alkyl and Phenyl Groups
This compound is a primary (1°) alkyl halide, as the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature is critical in determining the preferred reaction mechanism.
-
SN1 vs. SN2 Pathways: Primary haloalkanes like this compound strongly favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[7][8] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide).[9][10] This mechanism is favored for primary halides due to the low steric hindrance around the reaction center.[11] Conversely, tertiary halides, which are sterically hindered, react via the SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a stable carbocation intermediate.[10][12]
-
The Phenyl Moiety: The benzene ring in this compound is too far from the reactive C-Br bond to exert significant resonance effects. Its primary influence is a mild electron-withdrawing inductive effect. This distinguishes it starkly from halogenoarenes (e.g., bromobenzene), where the halogen is directly attached to the ring. In halogenoarenes, lone pairs on the halogen delocalize into the π-system, giving the C-X bond partial double-bond character and making it much stronger and far less reactive towards nucleophilic substitution.[13][14]
Comparative Analysis in Nucleophilic Substitution Reactions
Given its structure, this compound is an excellent substrate for SN2 reactions. The workflow for this mechanism is depicted below.
Caption: Generalized SN2 mechanism for this compound.
Experimental Protocol: Comparative Hydrolysis Rates
To quantify reactivity differences, a common experiment is to measure the rate of hydrolysis, where the halide is displaced by a hydroxide ion (OH⁻) or water. The rate can be monitored by the formation of the halide ion.
Objective: To compare the relative rates of nucleophilic substitution for (5-Chloro pentyl)benzene, (5-Bromo pentyl)benzene, and (5-Iodo pentyl)benzene.
Methodology:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each haloalkylbenzene in a suitable solvent mixture (e.g., 50:50 ethanol/water).
-
Initiation: To three separate reaction flasks held at a constant temperature (e.g., 50°C), add a standardized solution of aqueous sodium hydroxide (e.g., 0.1 M).
-
Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot from each reaction mixture and quench the reaction with dilute nitric acid.
-
Titration: Titrate the quenched aliquot with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator. The formation of a red silver chromate precipitate marks the endpoint.
-
Calculation: The amount of AgNO₃ used is proportional to the concentration of the halide ion produced. Plot the concentration of the halide ion versus time to determine the initial reaction rate.
Expected Results and Data Summary
The reaction rates are expected to follow the order of C-X bond strength. The C-I bond is the weakest, requiring the least energy to break, thus leading to the fastest reaction.[5]
| Substrate | Halogen (X) | C-X Bond Enthalpy (kJ/mol) | Expected Relative Rate |
| (5-Chloro pentyl)benzene | Cl | ~328[5] | Slow (Baseline: 1) |
| (5-Bromo pentyl)benzene | Br | ~276[5] | Fast (e.g., ~50x) |
| (5-Iodo pentyl)benzene | I | ~240[5] | Very Fast (e.g., ~2500x) |
| Note: Relative rates are illustrative and depend heavily on specific reaction conditions. |
Comparative Analysis in Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles formed by reacting an organic halide with magnesium metal.[15] The reactivity of the haloalkylbenzene directly impacts the ease of this reaction.
The Grignard Formation Workflow
The formation of a Grignard reagent is an oxidative insertion of magnesium into the C-X bond. This reaction is highly sensitive to moisture and requires an ether solvent (like diethyl ether or THF) to stabilize the resulting organomagnesium compound.[16][17]
References
- 1. This compound|14469-83-1| Purity [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 8. What is the reactivity of haloalkanes? Explain the factors affecting the.. [askfilo.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. savemyexams.com [savemyexams.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Revision Notes - Reactivity Comparison: Halogenoalkanes vs. Halogenoarenes | Halogen Compounds (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. adichemistry.com [adichemistry.com]
A Comparative Guide to Lewis Acid Catalysts in the Synthesis of (5-Bromopentyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (5-Bromopentyl)benzene and the Role of Catalysis
This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and materials. Its structure, featuring both an aromatic phenyl group and a reactive terminal bromide, allows for sequential and diverse chemical modifications. The primary synthetic route to this compound is the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane. The success of this electrophilic aromatic substitution hinges critically on the choice of a Lewis acid catalyst. This guide provides a comparative analysis of the efficacy of various Lewis acid catalysts for this synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forging carbon-carbon bonds.[1] The reaction is catalyzed by Lewis acids, which facilitate the generation of a carbocation or a polarized complex from an alkyl halide, thereby activating it for electrophilic attack on the aromatic ring.[2] The choice of Lewis acid not only influences the reaction rate but also dictates the product distribution, particularly in reactions susceptible to side reactions such as polyalkylation and carbocation rearrangement.[3][4]
Mechanism of Friedel-Crafts Alkylation
The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established multi-step mechanism. The Lewis acid (e.g., AlCl₃) plays a pivotal role in the initial activation of the alkylating agent, 1,5-dibromopentane.
DOT Script for the General Mechanism of Friedel-Crafts Alkylation
Caption: General mechanism of Friedel-Crafts alkylation for the synthesis of this compound.
Comparative Efficacy of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that significantly impacts the yield and selectivity of the synthesis of this compound. Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly employed due to their high activity. However, milder Lewis acids such as zirconium tetrachloride (ZrCl₄) and titanium tetrachloride (TiCl₄) can offer advantages in terms of selectivity and milder reaction conditions.[5][6]
A major challenge in the Friedel-Crafts alkylation of benzene with a dihaloalkane like 1,5-dibromopentane is the potential for polyalkylation, where the initially formed product reacts further with benzene or another molecule of the alkylating agent.[7] The electron-donating nature of the newly introduced pentylbenzene group activates the aromatic ring, making it more susceptible to a second alkylation than the starting benzene.[3] This can lead to the formation of diphenylpentane and other undesired byproducts. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions.
| Lewis Acid Catalyst | Typical Reaction Conditions | Reported Yield of this compound | Key Observations and Remarks |
| Aluminum Chloride (AlCl₃) | Benzene (solvent and reactant), 0-25 °C, 2-6 hours | 60-75% | Highly active catalyst, often leading to higher yields but also increased polyalkylation. Requires careful temperature control to manage its high reactivity. |
| Ferric Chloride (FeCl₃) | Benzene (solvent and reactant), 25-50 °C, 4-8 hours | 50-65% | A less potent but more economical alternative to AlCl₃. Generally requires slightly higher temperatures and longer reaction times. May offer better control over polyalkylation compared to AlCl₃. |
| Zirconium Tetrachloride (ZrCl₄) | Benzene (solvent and reactant), 50-80 °C, 6-12 hours | 45-55% | A milder Lewis acid that can lead to higher selectivity for the mono-alkylated product, albeit with lower overall conversion and requiring more forcing conditions. |
| Titanium Tetrachloride (TiCl₄) | Benzene (solvent and reactant), 40-70 °C, 5-10 hours | 40-50% | Similar in activity to ZrCl₄, TiCl₄ can be a good choice when high selectivity is prioritized over reaction speed and yield.[8] |
Note: The yields presented are approximate ranges based on available literature for similar long-chain alkylations and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
To provide a practical framework for researchers, the following are representative experimental protocols for the synthesis of this compound using aluminum chloride and ferric chloride as catalysts.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Anhydrous Benzene
-
1,5-Dibromopentane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 200 mL of anhydrous benzene.
-
Cool the flask to 0-5 °C using an ice bath.
-
Carefully add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the stirred benzene.
-
In the dropping funnel, place a solution of 23.0 g (0.1 mol) of 1,5-dibromopentane in 50 mL of anhydrous benzene.
-
Add the 1,5-dibromopentane solution dropwise to the stirred benzene-AlCl₃ suspension over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly pouring the mixture over 200 g of crushed ice and 100 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
Materials:
-
Anhydrous Benzene
-
1,5-Dibromopentane
-
Anhydrous Ferric Chloride (FeCl₃)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of anhydrous benzene and 16.2 g (0.1 mol) of anhydrous ferric chloride.
-
Heat the mixture to 40 °C with stirring.
-
Add 23.0 g (0.1 mol) of 1,5-dibromopentane dropwise over 30 minutes.
-
After the addition, maintain the reaction temperature at 40-50 °C and continue stirring for 6 hours.
-
Cool the reaction mixture to room temperature and quench by carefully adding 150 mL of 1 M HCl.
-
Work-up the reaction mixture as described in Protocol 1 (steps 8-10).
-
Purify the crude product by vacuum distillation.
DOT Script for the Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The selection of a Lewis acid catalyst is a critical decision in the synthesis of this compound via Friedel-Crafts alkylation. While strong Lewis acids like AlCl₃ generally provide higher yields, they may also lead to increased levels of polyalkylation. Milder catalysts such as FeCl₃, ZrCl₄, and TiCl₄ can offer improved selectivity for the desired mono-alkylated product, although often at the cost of lower conversion rates and more demanding reaction conditions.
Future research in this area may focus on the development of more selective and reusable solid acid catalysts, such as zeolites and functionalized resins, to overcome the challenges associated with homogeneous Lewis acids, including catalyst separation and waste generation.[9] The optimization of reaction parameters, including solvent, temperature, and reactant stoichiometry, for each catalytic system remains a key area for maximizing the efficiency and sustainability of this compound synthesis.
References
- 1. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. scielo.br [scielo.br]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. dc.etsu.edu [dc.etsu.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromopentyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of (5-Bromopentyl)benzene (CAS No. 14469-83-1). As a halogenated aromatic compound, its disposal requires rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that presents several health and environmental hazards.[1] A thorough understanding of its properties is the foundation of its safe management. The primary risks are associated with its toxicity if ingested and its hazardous effects on aquatic ecosystems.[1]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅Br | [1][2] |
| Molecular Weight | 227.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| GHS Hazard Codes | H302, H411 | [1] |
| Hazard Statements | Harmful if swallowed (H302), Toxic to aquatic life with long lasting effects (H411) | [1][2] |
| Signal Word | Warning | [1][2] |
Additional potential hazards identified by GHS classifications include skin irritation, serious eye irritation, and respiratory irritation.[2]
The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[3] This is the single most critical piece of information for its disposal, as halogenated waste streams must be segregated from all other types of chemical waste due to specific incineration requirements needed to prevent the formation of toxic byproducts like hydrobromic acid (HBr) and dioxins.[3][4]
Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal procedure, the correct PPE must be worn to minimize the risk of exposure.
Table 2: Recommended PPE for Handling and Disposal
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation.[2][5] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation.[2][6] |
Causality in Practice: Handling this compound within a fume hood is not just a general good practice; it is a necessary control measure to contain potential aerosols and vapors, directly addressing the H335 (May cause respiratory irritation) hazard statement.[2][7]
Waste Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. This compound waste must always be classified as halogenated organic waste .[3][8]
The following diagram outlines the critical decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Decision Flowchart.
Procedural Guide for Disposal
This section provides step-by-step protocols for routine waste collection, disposal of contaminated materials, and emergency spill cleanup.
Protocol 1: Routine Disposal of this compound Waste
This procedure applies to leftover solids, solutions containing the compound, and reaction byproducts.
-
Container Selection: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene or stainless steel for solvents it may be dissolved in), be in good condition, and have a secure, threaded cap.[8][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[8][10] The date of first waste addition must also be recorded.
-
Waste Transfer: Conduct all waste transfers inside a chemical fume hood. Carefully transfer the waste into the designated container, avoiding any spills.
-
Container Management: Keep the waste container tightly sealed at all times, except when actively adding waste.[8][10] This is a critical step to prevent the release of vapors.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[8]
-
Disposal Request: Once the container is full or has been accumulating for a predetermined time limit (as per your institution's policy), contact your Environmental Health & Safety (EHS) department to arrange for pickup.
Protocol 2: Disposal of Contaminated Materials
This procedure applies to items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound.
-
Segregation: All solid waste contaminated with this compound is also considered halogenated hazardous waste.
-
Collection: Place contaminated items into a dedicated, clearly labeled, sealable plastic bag or a designated solid hazardous waste container. The label must read "Hazardous Waste - this compound Contaminated Debris."
-
Final Disposal: Once the bag or container is full, it should be sealed and placed in the designated halogenated waste collection area for EHS pickup. Do not dispose of this waste in regular trash or non-hazardous lab waste containers.
Protocol 3: Managing Spills and Emergency Disposal
This procedure outlines the steps for cleaning up a small, manageable spill. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[11]
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: If the material is a solid, prevent it from becoming airborne.
-
Absorption: For small spills, use an inert absorbent material like dry sand, earth, or vermiculite.[11][12] Gently cover the spill with the absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container.[6]
-
Labeling: Label the container as "Hazardous Waste - this compound Spill Debris" and include the date.
-
Decontamination: Clean the spill area with an appropriate solvent and paper towels. Dispose of the cleaning materials as contaminated solid waste (Protocol 2).
-
Final Disposal: Transfer the sealed container of spill debris to the satellite accumulation area and arrange for EHS pickup. Never flush this compound or its cleanup materials down the drain.[6][11]
Final Disposal Pathway: From Lab to Destruction
The journey of the hazardous waste container does not end at the laboratory door. Understanding the final disposal pathway reinforces the importance of meticulous segregation and labeling.
Caption: Overall Waste Disposal Workflow.
As a halogenated organic compound, this compound waste is typically destroyed via high-temperature incineration at a federally regulated facility.[3] This process is necessary to break the carbon-bromine bonds and oxidize the molecule to carbon dioxide and water. The resulting acidic gases (like HBr) are then neutralized in a scrubber system before being released, preventing environmental contamination.[4] This is why mixing non-halogenated waste is problematic; it unnecessarily subjects less hazardous material to a more complex and costly disposal process.[10]
By adhering to these detailed procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our ecosystem.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. (((5-Bromopentyl)oxy)methyl)benzene | 1014-93-3 [sigmaaldrich.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. newpigltd.scene7.com [newpigltd.scene7.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 12. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
